Product packaging for 1-Cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-4-ium-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate(Cat. No.:CAS No. 112811-59-3)

1-Cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-4-ium-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B000573
CAS No.: 112811-59-3
M. Wt: 375.4 g/mol
InChI Key: XUBOMFCQGDBHNK-UHFFFAOYSA-N
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Description

Gatifloxacin is a synthetic, broad-spectrum antibiotic belonging to the fourth-generation fluoroquinolone class. Its primary bactericidal mechanism involves the simultaneous inhibition of two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV . By binding to the A subunit of DNA gyrase and the B subunit of topoisomerase IV, Gatifloxacin disrupts critical DNA processes including replication, transcription, repair, and recombination, ultimately leading to bacterial cell death . This dual-targeting mechanism is particularly valuable for research as it theoretically reduces the development of bacterial resistance and provides potent activity against a wide range of Gram-positive and Gram-negative pathogens . This high-purity compound is especially effective against key respiratory pathogens such as Streptococcus pneumoniae and Haemophilus influenzae , as well as atypical organisms like Mycoplasma pneumoniae and Chlamydophila pneumoniae . Its broad-spectrum efficacy makes it an excellent tool for in vitro studies of bacterial conjunctivitis, respiratory tract infections, and other bacterial diseases . Researchers can utilize Gatifloxacin to investigate fluoroquinolone mechanisms of action, study resistance patterns, and explore novel antibacterial strategies. It is critical to note that this product is supplied For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H22FN3O4 B000573 1-Cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-4-ium-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 112811-59-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-4-ium-1-yl)-4-oxoquinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O4/c1-10-8-22(6-5-21-10)16-14(20)7-12-15(18(16)27-2)23(11-3-4-11)9-13(17(12)24)19(25)26/h7,9-11,21H,3-6,8H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUBOMFCQGDBHNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC[NH2+]1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)[O-])C4CC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Gatifloxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015178
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

6.31e-01 g/L
Record name Gatifloxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015178
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

112811-59-3
Record name Gatifloxacin
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URL https://commonchemistry.cas.org/detail?cas_rn=112811-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gatifloxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015178
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

182 - 185 °C
Record name Gatifloxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015178
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Gatifloxacin S Molecular Mechanism of Antimicrobial Action

Inhibition of Bacterial DNA Gyrase (Topoisomerase II)

Bacterial DNA gyrase, a type II topoisomerase, plays a vital role in controlling DNA topology by introducing negative supercoils into bacterial DNA. patsnap.commdpi.com This process is essential for DNA replication and transcription, as it enables the unwinding of the double helix and facilitates the progression of the replication fork. patsnap.com Gatifloxacin targets DNA gyrase, inhibiting its function. drugbank.comasianjpr.compatsnap.com

Elucidation of Inhibitory Activities Against Bacterial DNA Gyrase

Studies have determined the inhibitory activities of gatifloxacin against bacterial DNA gyrase. For instance, gatifloxacin demonstrated potent inhibitory activity against Escherichia coli DNA gyrase with a 50% inhibitory concentration (IC50) of 0.109 μg/ml. nih.govasm.orgnih.govmedchemexpress.com This highlights its effectiveness in inhibiting this essential bacterial enzyme.

Comparative Selectivity for Bacterial DNA Gyrase versus Mammalian Topoisomerase II

Gatifloxacin exhibits a high selectivity for bacterial type II topoisomerases compared to mammalian topoisomerase II. nih.govasm.orgnih.gov The IC50 of gatifloxacin for HeLa cell topoisomerase II was significantly higher (265 μg/ml) than its IC50 values for bacterial enzymes like S. aureus topoisomerase IV (13.8 μg/ml) and E. coli DNA gyrase (0.109 μg/ml). nih.govasm.orgnih.govmedchemexpress.com The ratio of the IC50 for HeLa cell topoisomerase II to that for bacterial enzymes was more than 2,400 times higher, indicating a substantially greater selectivity for bacterial targets. nih.govasm.orgnih.gov This differential activity is a key factor in the drug's ability to target bacterial cells with less impact on host cells.

Here is a table summarizing the inhibitory activities:

EnzymeSpeciesIC50 (μg/ml)Source
Topoisomerase IVS. aureus13.8 nih.govasm.orgnih.govmedchemexpress.com
DNA GyraseE. coli0.109 nih.govasm.orgnih.govmedchemexpress.com
Topoisomerase IIHeLa cells265 nih.govasm.orgnih.govmedchemexpress.com

Molecular Interaction with GyrA Subunit and Bacterial DNA

Gatifloxacin targets the A subunit of DNA gyrase. patsnap.compatsnap.com By binding to the GyrA subunit, gatifloxacin inhibits the enzyme's ability to re-ligate cleaved DNA strands. patsnap.compatsnap.com This interaction stabilizes the transient double-strand breaks introduced by DNA gyrase, leading to the accumulation of double-stranded breaks in the bacterial chromosome. patsnap.com Fluoroquinolones, including gatifloxacin, poison cells by trapping DNA gyrase and topoisomerase IV on chromosomes as quinolone-enzyme-DNA complexes. nih.gov These complexes block the movement of replication forks and transcription complexes. researchgate.net Fluoroquinolones bind to a region near tyrosine-122 in the N-terminal domain of the GyrA subunits, forming a ternary complex that blocks movement over the replication fork. mdpi.com

Allele-Specific Enhancement of Inhibition Against Resistant Gyrase Mutants

The C-8-methoxy group of gatifloxacin contributes to enhanced activity against resistant gyrase mutants. nih.govasm.org Studies using isogenic sets of quinolone-resistant gyrA mutants of Escherichia coli have shown that the C-8-methoxy group lowered the resistance due to mutations, particularly those mapping in α-helix 4 of the GyrA subunit, which is thought to interact with DNA. nih.govasm.org This suggests that the C-8-methoxy group facilitates the attack of gatifloxacin on these resistant gyrase variants. nih.gov

Influence of the C-8 Methoxy (B1213986) Group on DNA Gyrase Inhibition

The presence of a methoxy group at the C-8 position of the quinolone ring in gatifloxacin is associated with enhanced inhibitory activity against bacterial DNA gyrase. researchgate.netoup.comnih.govnih.gov This structural feature appears to contribute to increased potency against Gram-positive bacteria and improved activity against DNA gyrase mutants. oup.comresearchgate.net Studies comparing gatifloxacin (C-8-methoxy) with compounds lacking this group (C-8-H), such as ciprofloxacin (B1669076) and AM1121, have shown that the C-8-methoxy compounds exhibit higher inhibitory activity against DNA gyrase. nih.govnih.gov Specifically, the inhibitory activities of C-8-methoxy compounds against DNA gyrase were approximately six times higher than those of their C-8-H counterparts in Staphylococcus aureus. nih.gov This enhancement of DNA gyrase inhibition is considered a possible mechanism underlying the potent antibacterial activity of gatifloxacin. nih.gov

In Silico Modeling and Docking Studies of Gatifloxacin-DNA Gyrase Complexes

In silico studies, including molecular modeling and docking, have been conducted to investigate the interaction between gatifloxacin and bacterial DNA gyrase. These studies aim to understand the binding modes and affinities of gatifloxacin with the enzyme. academicjournals.orgacademicjournals.orgresearchgate.nettandfonline.com Docking calculations have been used to predict the interaction between gatifloxacin and the "Quinolone Resistance Determining Region" (QRDR) of E. coli DNA Gyrase-A. researchgate.netitmedicalteam.pl These studies can help identify critical amino acid residues involved in the binding of quinolones to DNA gyrase, such as Asp87, Thr88, Arg91, and Met92 in E. coli. jppres.com Molecular modeling has also been used to elucidate the hypothetical structures of enzymes like Mycobacterium tuberculosis DNA gyrase and investigate the binding affinities of gatifloxacin analogs. tandfonline.com These computational approaches provide valuable insights into the molecular basis of gatifloxacin's interaction with its target enzyme.

Inhibition of Bacterial Topoisomerase IV

Topoisomerase IV, a type II topoisomerase, plays a crucial role in bacterial cell division, primarily by decatenating (separating) the interlinked daughter chromosomes after DNA replication. patsnap.compatsnap.com Inhibition of this enzyme by gatifloxacin disrupts this essential segregation process, contributing significantly to the drug's bactericidal activity. patsnap.compatsnap.com

Elucidation of Inhibitory Activities Against Bacterial Topoisomerase IV

Research has elucidated the inhibitory activities of gatifloxacin against bacterial type II topoisomerases, including topoisomerase IV. Studies comparing gatifloxacin with other quinolones have shown its potent inhibitory effects on bacterial topoisomerase IV. nih.gov Gatifloxacin binds to the B subunit of topoisomerase IV, preventing its ability to relax supercoiled DNA and decatenate chromosomes. patsnap.com The inhibitory activities of quinolones against bacterial type II topoisomerases, such as Staphylococcus aureus topoisomerase IV and Escherichia coli DNA gyrase, have been shown to correlate significantly with their antibacterial activities. nih.gov

Comparative Inhibition of Topoisomerase IV Across Diverse Bacterial Species

Gatifloxacin demonstrates inhibitory activity against topoisomerase IV in a range of bacterial species. While fluoroquinolones generally target DNA gyrase as the primary target in Gram-negative bacteria and topoisomerase IV in Gram-positive bacteria, the specific preference can vary depending on the quinolone and bacterial species. asm.orgoup.com For instance, while some compounds like gatifloxacin target gyrase in Streptococcus pneumoniae, they appear to target topoisomerase IV in Staphylococcus aureus. asm.org Studies have shown gatifloxacin to be highly active against various bacterial species, including Staphylococcus aureus and Escherichia coli, with demonstrated minimum inhibitory concentrations (MICs). ontosight.aipsu.edu

Data illustrating the comparative inhibitory activities of gatifloxacin against topoisomerase IV in different bacterial species, often measured by IC50 (50% inhibitory concentration) values, highlights its potency. For example, gatifloxacin has shown potent inhibitory activity against S. aureus topoisomerase IV. nih.gov

Bacterial SpeciesTarget EnzymeIC50 (μg/ml)Source
Staphylococcus aureusTopoisomerase IV13.8 nih.gov
Escherichia coliDNA Gyrase0.109 nih.gov

Note: While the table includes DNA Gyrase data for comparison as per the source, the focus remains on Topoisomerase IV inhibition.

The Dual-Targeting Strategy in Fluoroquinolones and Gatifloxacin's Role

Fluoroquinolones, including gatifloxacin, employ a dual-targeting strategy, inhibiting both bacterial DNA gyrase and topoisomerase IV. patsnap.comnih.govwikipedia.orgwikidata.orgontosight.ai This dual action is crucial for their broad-spectrum activity and helps mitigate the development of bacterial resistance. patsnap.comdovepress.com DNA gyrase is primarily involved in introducing negative supercoils into DNA, essential for replication and transcription, while topoisomerase IV is key for chromosome segregation during cell division. patsnap.compatsnap.compatsnap.com By inhibiting both enzymes, gatifloxacin effectively disrupts critical DNA processes. patsnap.compatsnap.compatsnap.comnih.gov Gatifloxacin binds to specific subunits of these enzymes – the A subunit of DNA gyrase and the B subunit of topoisomerase IV – preventing the religation of cleaved DNA strands. patsnap.compatsnap.com This dual targeting reduces the likelihood of resistance developing through a single mutation in either target enzyme, as concomitant mutations in both genes would be required. dovepress.com

Downstream Effects on Bacterial DNA Replication, Transcription, Repair, and Recombination

The inhibition of DNA gyrase and topoisomerase IV by gatifloxacin leads to significant downstream effects on essential bacterial DNA processes. These enzymes are fundamental for DNA replication, transcription, repair, and recombination. patsnap.comdrugbank.compatsnap.compatsnap.comnih.govfrontiersin.orgwikipedia.orgwikidata.orgontosight.ai By stabilizing the cleaved DNA-enzyme complexes, gatifloxacin effectively blocks the movement of the DNA replication fork, halting DNA replication. oup.comnih.gov This disruption also impedes transcription. patsnap.compatsnap.comontosight.ai The accumulation of DNA strand breaks due to the stabilized cleavage complexes triggers the bacterial SOS response; however, if the damage is overwhelming, it can lead to mutagenesis or cell death. acs.org The inhibition of topoisomerase IV specifically interferes with the segregation of replicated chromosomes, leading to catastrophic outcomes during cell division. patsnap.com

Investigation of Bactericidal Action Mechanisms Independent of Bacterial Growth Phase

Studies have investigated the bactericidal action of gatifloxacin and its independence from the bacterial growth phase. Unlike some other quinolones whose killing activity can be influenced by the metabolic state of the bacteria or the inhibition of protein/RNA synthesis, gatifloxacin has demonstrated the ability to kill bacteria regardless of their metabolic state. researchgate.netnih.govoup.com Research comparing gatifloxacin with other quinolones like ciprofloxacin and norfloxacin (B1679917) has shown that gatifloxacin's killing was not influenced by the addition of bacterial protein or RNA synthesis inhibitors against tested strains. researchgate.netnih.govoup.com Gatifloxacin was also found to be effective in killing non-dividing Staphylococcus and E. coli cells. researchgate.netnih.govoup.com This suggests that gatifloxacin's mechanism of killing action is not solely dependent on the bacterial life cycle. researchgate.net

In Vitro Antimicrobial Spectrum and Potency of Gatifloxacin

Activity Against Gram-Positive Bacterial Isolates

Gatifloxacin exhibits notable activity against a variety of Gram-positive bacteria, including those that may show reduced susceptibility to other antimicrobial agents. oup.comnih.govnih.govpsu.edu

Staphylococcus Species: Methicillin-Susceptible and Coagulase-Negative Staphylococci

Gatifloxacin is highly active against methicillin-susceptible Staphylococcus aureus (MSSA) and methicillin-susceptible coagulase-negative staphylococci. oup.comnih.govpsu.edutandfonline.com Studies have shown gatifloxacin to be more potent than ciprofloxacin (B1669076) and ofloxacin (B1677185) against MSSA and methicillin-susceptible Staphylococcus epidermidis, Staphylococcus haemolyticus, and Staphylococcus saprophyticus. oup.com Modal MIC90 values for gatifloxacin against these methicillin-susceptible strains were typically low, often around 0.12 mg/L. oup.com

Against methicillin-resistant Staphylococcus aureus (MRSA), the potency of quinolones, including gatifloxacin, is significantly reduced, with MIC90 values increasing substantially compared to susceptible strains. oup.comtandfonline.com Gatifloxacin demonstrated moderate activity against MRSA, inhibiting a percentage of strains at its susceptibility breakpoint. nih.gov Similarly, the susceptibility of coagulase-negative staphylococci to gatifloxacin can be variable, with higher MIC90 values observed for strains resistant to methicillin (B1676495) and/or ciprofloxacin. tandfonline.com

Table 1: In Vitro Activity of Gatifloxacin Against Staphylococcus Species

OrganismSusceptibility StatusGatifloxacin MIC90 (mg/L)Comparator MIC90s (mg/L) (Ciprofloxacin, Ofloxacin)Source
Staphylococcus aureusMethicillin-Susceptible0.25, ≤ 0.330.25–0.5 (Cipro, Oflo) oup.comnih.govtandfonline.com
Staphylococcus aureusMethicillin-Resistant4, ≥ 32>16 (Quinolones), ≥ 4-16 (Cipro) oup.comnih.govtandfonline.com
Staphylococcus epidermidisMethicillin-Susceptible0.12, ≤ 20.25–0.5 (Quinolones), 8 (Levo), 32 (Cipro) oup.comnih.govreviewofophthalmology.comupmc.com
Coagulase-Negative StaphylococciMethicillin-Susceptible0.12 - 0.5 tandfonline.com
Coagulase-Negative StaphylococciMethicillin-Resistant2 - 12 tandfonline.com

Note: MIC90 values may vary depending on the specific study, isolate source, and testing methodology.

Streptococcus Species: Streptococcus pneumoniae (including penicillin non-susceptible strains) and Viridans Group Streptococci

Gatifloxacin is highly active against Streptococcus pneumoniae, including strains with reduced susceptibility or resistance to penicillin. oup.comnih.govoup.comnih.govnih.govasm.orgnih.govscielo.broup.comnih.gov Its activity against pneumococci is generally comparable to or better than that of older fluoroquinolones like ciprofloxacin and ofloxacin. oup.comupmc.comnih.govoup.com The MIC90 for gatifloxacin against S. pneumoniae is consistently low, reported around 0.5 mg/L, regardless of penicillin susceptibility. oup.comnih.govnih.govasm.orgnih.govoup.com Studies have shown gatifloxacin to be the most active agent tested against streptococci, including penicillin-nonsusceptible S. pneumoniae. nih.gov

Against Viridans group streptococci, gatifloxacin also demonstrates good activity. nih.govnih.govpsu.edu MIC90 values for gatifloxacin against Viridans group streptococci have been reported at ≤ 1.0 mg/L and 0.5 mg/mL, comparable to imipenem. nih.govnih.gov

Table 2: In Vitro Activity of Gatifloxacin Against Streptococcus Species

OrganismSusceptibility StatusGatifloxacin MIC90 (mg/L)Comparator MIC90s (mg/L) (Penicillin, Ciprofloxacin, Ofloxacin, Levofloxacin)Source
Streptococcus pneumoniaeAll strains0.19, 0.5, 0.78, 1.02-4 (Cipro, Oflo), 1 (Levo) oup.comnih.govoup.comupmc.comasm.orgnih.govscielo.broup.com
Streptococcus pneumoniaePenicillin Non-susceptible0.5, 1.02-4 (Cipro, Oflo) oup.comnih.govnih.govnih.govnih.govoup.com
Viridans Group StreptococciNot specified≤ 1.0, 0.52-4 (Cipro, Oflo), 0.5 (Imipenem) oup.comnih.govnih.govnih.gov
Streptococcus pyogenesNot specified0.78 oup.comoup.com
Beta-haemolytic StreptococciMacrolide sensitive/resistant≤ 0.5 nih.gov

Note: MIC90 values may vary depending on the specific study, isolate source, and testing methodology.

Enterococcus Species: Enterococcus faecalis and Enterococcus faecium

Gatifloxacin shows activity against Enterococcus species, including Enterococcus faecalis and some strains of Enterococcus faecium. oup.comoup.comnih.govoup.com Its potency against enterococci is generally considered moderate compared to its activity against staphylococci and streptococci. nih.gov

Against Enterococcus faecalis, gatifloxacin has demonstrated activity with reported MIC50 and MIC90 values of 0.5 and 1 mg/L, respectively. oup.comoup.com Some studies indicate that gatifloxacin was more active than other quinolones against Enterococcus faecalis. oup.comoup.com Against Enterococcus faecium, gatifloxacin is less potent than against E. faecalis, with a reported MIC90 of 4 mg/L against some strains. oup.comoup.comscienceopen.com Resistance to gatifloxacin has been observed in some E. faecalis isolates, particularly uropathogenic strains, with high MIC90 values reported in some studies. oup.cominternationalscholarsjournals.com All five fluoroquinolones tested in one study, including gatifloxacin, had poor activity against Enterococcus faecium. jmilabs.com

Table 3: In Vitro Activity of Gatifloxacin Against Enterococcus Species

OrganismSusceptibility StatusGatifloxacin MIC50 (mg/L)Gatifloxacin MIC90 (mg/L)Comparator MIC90s (mg/L)Source
Enterococcus faecalisNot specified0.51, ≤ 1.0, 25Lower potency with Cipro, Oflo oup.comoup.comnih.govoup.com
Enterococcus faeciumNot specified14, >8Lower potency with Cipro, Oflo, Poor activity with other FQs oup.comoup.comscienceopen.comjmilabs.com

Note: MIC values may vary depending on the specific study, isolate source, and testing methodology.

Other Gram-Positive Organisms: Aerococcus, Listeria monocytogenes, Micrococcus, Stomatococcus mucilaginous, Bacillus, and Rhodococcus equi

Gatifloxacin has demonstrated activity against a range of other Gram-positive organisms. nih.govpsu.eduscilit.com It has been shown to inhibit all tested isolates of Aerococcus, Listeria monocytogenes, Micrococcus, Stomatococcus mucilaginous, Bacillus, and Rhodococcus equi at low concentrations (≤ 2 mg/L). nih.govpsu.edu Gatifloxacin was reported as the most potent agent against Listeria monocytogenes compared to other tested agents in one study. oup.com

Activity Against Gram-Negative Bacterial Isolates

Gatifloxacin retains broad-spectrum activity against Gram-negative bacteria, although its potency relative to some other fluoroquinolones can vary depending on the specific organism. oup.comnih.govoup.comnih.govnih.gov

Enterobacteriaceae: Escherichia coli, Klebsiella pneumoniae, Enterobacter aerogenes

Gatifloxacin is active against many members of the Enterobacteriaceae family, including Escherichia coli, Klebsiella species, and Enterobacter species. oup.comnih.govoup.comoup.comnih.govnih.govpsu.edutandfonline.comoup.comnih.gov Against most Enterobacteriaceae, gatifloxacin MIC90s typically range from 0.06 to 0.5 mg/L. oup.comscienceopen.com

For Escherichia coli, gatifloxacin demonstrates good activity. oup.comoup.comnih.govpsu.edunih.gov While ciprofloxacin was often more potent against E. coli, gatifloxacin inhibited a high percentage of isolates at low concentrations (≤ 1 mg/L). nih.gov MIC90 values for E. coli have been reported at ≤ 0.39 mg/L and ≤ 0.5 mg/mL. oup.comoup.comnih.gov Against ciprofloxacin-resistant E. coli, gatifloxacin showed some reduced susceptibility but may still be useful. researchgate.netnih.gov

Gatifloxacin is also active against Klebsiella pneumoniae. oup.comoup.comnih.govpsu.edunih.gov MIC90 values for K. pneumoniae have been reported at ≤ 0.39 mg/L, ≤ 0.5 µg/ml, and 0.78 mg/L. oup.comoup.comtandfonline.com

Against Enterobacter aerogenes, gatifloxacin has shown activity. psu.edunih.gov MIC90 values for Enterobacter aerogenes were reported to be one fourth to one fifth the values for moxifloxacin (B1663623) in one study. nih.govresearchgate.net

Table 4: In Vitro Activity of Gatifloxacin Against Select Enterobacteriaceae

OrganismSusceptibility StatusGatifloxacin MIC90 (mg/L)Comparator MIC90s (mg/L) (Ciprofloxacin, Ofloxacin, Moxifloxacin)Source
Escherichia coliNot specified≤ 0.39, ≤ 0.5, ≤ 1.0, 2Generally more potent with Cipro oup.comoup.comnih.govnih.govjmilabs.comnih.govoup.com
Escherichia coliCiprofloxacin-resistant>16>8 (Cipro) researchgate.netnih.govjmilabs.com
Klebsiella pneumoniaeNot specified≤ 0.39, ≤ 0.5, 0.78, 8Comparable to other quinolones, 2 (Moxifloxacin) oup.comoup.comnih.govtandfonline.comjmilabs.comnih.gov
Enterobacter aerogenesNot specifiedOne fourth to one fifth of MoxifloxacinHigher with Moxifloxacin psu.edunih.govresearchgate.netasm.org

Note: MIC90 values may vary depending on the specific study, isolate source, and testing methodology.

Pseudomonas Species: Pseudomonas aeruginosa, Pseudomonas fluorescens, Pseudomonas stutzeri

Gatifloxacin exhibits activity against Pseudomonas species, although its potency compared to other fluoroquinolones like ciprofloxacin can vary. Against Pseudomonas aeruginosa, gatifloxacin and ofloxacin have shown similar anti-pseudomonal potency, while ciprofloxacin has demonstrated two- to eight-fold greater potency in some studies. nih.govoup.com MIC90 values for P. aeruginosa have been reported around 4 mg/L for gatifloxacin and ofloxacin, while ciprofloxacin MIC90s were lower. oup.com In one study, intermediate susceptibility (MIC of 4 µg/ml) to gatifloxacin was noted in one isolate of P. aeruginosa. nih.gov

For Pseudomonas fluorescens and Pseudomonas stutzeri, gatifloxacin MIC90s were reported as 8 mg/L and 0.25 mg/L, respectively, which were the same as ofloxacin MIC90s. oup.com Ciprofloxacin MIC90s were four- to eight-fold lower against these species. oup.com

Synergistic killing effects have been observed with gatifloxacin in combination with other antimicrobial agents against P. aeruginosa and P. stutzeri. For P. aeruginosa, combinations with imipenem, aztreonam, or piperacillin (B28561) were most often synergistic. nih.gov Against P. stutzeri, synergism was noted with combinations including aztreonam, piperacillin, or amikacin. nih.gov

Haemophilus influenzae and Moraxella catarrhalis

Gatifloxacin is highly potent against Haemophilus influenzae and Moraxella catarrhalis. nih.govtandfonline.comscielo.br Studies have reported very low MIC50 and MIC90 values for gatifloxacin against these pathogens, often ≤0.03 µg/ml. nih.gov Gatifloxacin has been described as one of the most active agents tested against H. influenzae. nih.gov Compared to other fluoroquinolones, gatifloxacin's activity against H. influenzae and M. catarrhalis is excellent, with MIC90 values significantly lower than susceptibility breakpoints. nih.govuwi.edu

Neisseria gonorrhoeae

Gatifloxacin demonstrates exquisite potency against Neisseria gonorrhoeae, with reported MIC90 values as low as 0.016–0.25 mg/L. tandfonline.comoup.com

Acinetobacter Species: Acinetobacter lwoffi, Acinetobacter baumanii

Gatifloxacin shows good potency against Acinetobacter species. oup.comscielo.br Specifically, it has been reported to be very active against Acinetobacter lwoffi, with a MIC100 of 0.12 mg/L in one study. karger.comnih.gov Moderate activity has been observed against Acinetobacter baumanii. karger.comnih.gov MIC90 values for Acinetobacter species have ranged from 0.5 to 1 mg/L. oup.com While gatifloxacin has activity, some studies indicate that Acinetobacter species can be less susceptible to fluoroquinolones, including gatifloxacin, compared to other Gram-negative organisms. tandfonline.comkarger.comnih.govdoi.org

Stenotrophomonas maltophilia and Burkholderia cepacia

The activity of gatifloxacin against Stenotrophomonas maltophilia and Burkholderia cepacia can be variable. Gatifloxacin has shown greater potency against S. maltophilia compared to ciprofloxacin or ofloxacin. oup.comnih.gov MIC50 and MIC90 values for gatifloxacin against S. maltophilia have been reported as 1 and 4 mg/L, respectively, in one study, and 0.5 and 12 µg/mL in another. oup.commdpi.com Susceptibility rates of S. maltophilia to gatifloxacin have been reported around 71%. nih.govresearchgate.netasm.org Time-kill studies have indicated that gatifloxacin can be bactericidal against S. maltophilia at concentrations equivalent to twice or four times the MIC. nih.govasm.org

Against Burkholderia cepacia, gatifloxacin and ciprofloxacin have shown comparable, though often poor, potencies, with MIC50s and MIC90s around 4 and 8 mg/L. oup.comoup.com All three quinolones (gatifloxacin, ciprofloxacin, and ofloxacin) have been reported as equipotent against B. cepacia with MIC90s of 8 mg/L. nih.gov However, some studies indicate that susceptibility of Burkholderia species to gatifloxacin can be lower compared to other agents like trimethoprim/sulfamethoxazole or meropenem. scielo.brresearchgate.net Synergistic killing against B. cepacia strains has been observed with gatifloxacin in combination with ceftazidime (B193861) or aztreonam, even in strains non-susceptible to one of the agents. nih.gov

Alcaligenes xylosoxidans

Alcaligenes xylosoxidans strains have been reported as relatively resistant to gatifloxacin and other tested quinolones. karger.comnih.gov However, earlier studies indicated that gatifloxacin had good potency against Alcaligenes species, with MIC90s around 1 mg/L. oup.comoup.com

Activity Against Atypical Bacterial Pathogens

Gatifloxacin possesses excellent activity against atypical bacterial pathogens, including Mycoplasma pneumoniae, Chlamydia pneumoniae, and Legionella species. nih.govtandfonline.comscielo.brscielo.brresearchgate.net

Against Mycoplasma and Ureaplasma species, gatifloxacin has demonstrated potent in vitro activity, often exhibiting at least eight-fold better anti-chlamydial and anti-mycoplasma potency compared to comparator quinolones. nih.govoup.com MIC90s for gatifloxacin against mycoplasma have been reported as low as 0.13 mg/L. nih.govoup.com Gatifloxacin was found to be four- to eight-fold more potent than ciprofloxacin and ofloxacin against ureaplasma, although higher MICs for ureaplasma may be influenced by the test medium pH. oup.com Gatifloxacin has shown high in vitro eradication rates against Mycoplasma genitalium. oup.com While some studies suggest gatifloxacin might be highly bactericidal against mycoplasmal and ureaplasmal species, others indicate bacteriostatic activity against Mycoplasma hominis. oup.comnih.gov

Gatifloxacin is also highly potent against Legionella species, with reported MIC90s between 0.03 and 0.06 mg/L. nih.govoup.com Similarly, it shows excellent activity against Chlamydia species. nih.govnih.govtandfonline.com

Interactive Data Tables

Here are some interactive data tables summarizing MIC data for Gatifloxacin against selected organisms discussed:

OrganismMIC50 (mg/L)MIC90 (mg/L)Source
Pseudomonas aeruginosa24 oup.com
Pseudomonas fluorescens-8 oup.com
Pseudomonas stutzeri-0.25 oup.com
Haemophilus influenzae≤0.03≤0.03 nih.gov
Moraxella catarrhalis≤0.03≤0.03 nih.gov
Neisseria gonorrhoeae-0.016–0.25 tandfonline.comoup.com
Acinetobacter spp.-0.5–1 oup.comoup.com
Acinetobacter lwoffi0.060.12 oup.com
Acinetobacter baumanii-- karger.comnih.gov
Stenotrophomonas maltophilia14 oup.com
Burkholderia cepacia48 oup.comoup.com
Alcaligenes spp.0.51 oup.comoup.com
Mycoplasma spp.-0.13 nih.govoup.com
Legionella spp.-0.03–0.06 nih.govoup.com

Note: MIC values can vary between studies depending on methodology, isolate source, and comparator agents used.

Mycobacteria: Mycobacterium tuberculosis, Mycobacterium fortuitum Group, Mycobacterium chelonae, Mycobacterium avium-intracellulare

Gatifloxacin has shown activity against certain mycobacteria. It has been reported to be more potent against Mycobacterium tuberculosis compared to ciprofloxacin and ofloxacin, with an MIC90 of 0.25 mg/L. oup.comscienceopen.com Studies evaluating the activity against rapidly growing mycobacteria (RGM) found that gatifloxacin inhibited 90% of Mycobacterium fortuitum group isolates at ≤0.12 μg/ml and 90% of Mycobacterium chelonae isolates at ≤4 μg/ml. nih.govasm.orgnih.gov Gatifloxacin was generally fourfold more active than ciprofloxacin against these RGM. nih.govasm.org For the M. fortuitum group, 100% of isolates tested in one study were susceptible to gatifloxacin at MICs of ≤0.5 μg/ml. asm.org Against M. chelonae isolates, 97% were susceptible or intermediate to gatifloxacin at an MIC of ≤4 μg/ml in one study. asm.org However, some studies on isolates from specific geographic areas, such as Brazil, have indicated that many M. chelonae and M. abscessus isolates from infectious keratitis were resistant to fluoroquinolones, including gatifloxacin, with MIC90s greater than 32 μg/mL. unifesp.br

Gatifloxacin demonstrated poor potency against Mycobacterium avium-intracellulare compared to M. tuberculosis, although it was still more active than comparator quinolones like ciprofloxacin and ofloxacin against M. avium-intracellulare strains. oup.comscienceopen.comoup.com In one study, the in vitro activity of gatifloxacin against M. avium was found to be less than that of sitafloxacin (B179971) and moxifloxacin based on MICs, MBCs, and MPCs. nih.gov

Table 1: In Vitro Activity of Gatifloxacin Against Select Mycobacteria

OrganismMIC90 (µg/mL)MIC Range (µg/mL)NotesSource
Mycobacterium tuberculosis0.25-Eight- to 16-fold more potent than ciprofloxacin and ofloxacin. oup.comscienceopen.com
Mycobacterium fortuitum group≤0.12≤0.5 - >32Generally fourfold more active than ciprofloxacin. 100% susceptible at ≤0.5 µg/mL in one study (n=39). May show resistance in some isolates. nih.govasm.orgnih.govunifesp.br
Mycobacterium chelonae≤43.2 - >32Generally fourfold more active than ciprofloxacin. 97% susceptible or intermediate at ≤4 µg/mL in one study (n=32). May show resistance in some isolates. nih.govasm.orgnih.govunifesp.brcapes.gov.br
Mycobacterium avium-intracellulare--Poor potency compared to M. tuberculosis, but more active than comparator quinolones. oup.comscienceopen.comoup.comnih.gov

Note: MIC values can vary depending on the study methodology and the specific isolates tested.

Mycoplasma Species and Chlamydia Species

Gatifloxacin has demonstrated good in vitro activity against Mycoplasma species and Chlamydia species. oup.comasm.org It has shown at least eight-fold better anti-chlamydial and anti-mycoplasma potency compared to ciprofloxacin and ofloxacin. oup.comscienceopen.comoup.com The MIC90 for Mycoplasma species was reported as 0.13 mg/L. oup.comscienceopen.com Specifically, gatifloxacin was 10-fold more potent than ciprofloxacin and ofloxacin against Mycoplasma pneumoniae and eight- to 16-fold more potent against Mycoplasma hominis based on MIC50 values. oup.comoup.com The MICs of gatifloxacin for Mycoplasma were ≤0.25 mg/L. oup.comoup.com

Against Chlamydia trachomatis and Chlamydia pneumoniae, gatifloxacin was highly potent, being eight- to 16-fold more potent than ofloxacin and ciprofloxacin. oup.comoup.com The MIC90 for Chlamydia pneumoniae was reported as 0.125 mg/L. nih.gov One study found gatifloxacin to be slightly less active against C. trachomatis and slightly more active against C. pneumoniae than ofloxacin, with MICs at which 90% of isolates had no inclusions of 0.25 mg/L. oup.comnih.gov

Table 2: In Vitro Activity of Gatifloxacin Against Mycoplasma and Chlamydia Species

OrganismMIC90 (mg/L)MIC Range (mg/L)NotesSource
Mycoplasma species0.13≤0.25At least eight-fold better potency than ciprofloxacin and ofloxacin. oup.comscienceopen.comoup.com
Mycoplasma pneumoniae-≤0.2510-fold more potent than ciprofloxacin and ofloxacin (MIC50). oup.comoup.com
Mycoplasma hominis-≤0.25Eight- to 16-fold more potent than ciprofloxacin and ofloxacin (MIC50). oup.comoup.com
Chlamydia species0.13-At least eight-fold better potency than ciprofloxacin and ofloxacin. oup.comscienceopen.comoup.com
Chlamydia trachomatis0.25-Eight- to 16-fold more potent than ofloxacin and ciprofloxacin. oup.comoup.comoup.comnih.gov
Chlamydia pneumoniae0.125, 0.25-Eight- to 16-fold more potent than ofloxacin and ciprofloxacin. oup.comoup.comnih.govoup.comnih.gov

Obligate Anaerobes: Bacteroides fragilis, Clostridium difficile, Fusobacterium spp., Prevotella spp., Porphyromonas spp., Peptostreptococci

Gatifloxacin has demonstrated activity against obligate anaerobic bacteria. oup.comasm.org Unlike some other quinolones like ciprofloxacin and ofloxacin, gatifloxacin has shown activity against Bacteroides fragilis and Clostridium difficile. oup.comscienceopen.comoup.com

In a study comparing gatifloxacin to other quinolones and antimicrobials against 294 anaerobes, the gatifloxacin MICs for 50% and 90% of the isolates tested were 0.5 and 2 mg/liter, respectively. asm.orgnih.gov These values were significantly lower than those for ciprofloxacin. asm.orgnih.gov Gatifloxacin was found to be active against Bacteroides tectum, Prevotella spp., Porphyromonas spp., and peptostreptococci. asm.orgnih.gov However, Fusobacterium species were sometimes resistant. asm.orgnih.gov With the exception of some Fusobacterium varium isolates (MICs, 2–4 mg/L), gatifloxacin MICs were ≤0.5 mg/L for other Fusobacterium spp. oup.com

Table 3: In Vitro Activity of Gatifloxacin Against Select Obligate Anaerobes

OrganismMIC50 (mg/L)MIC90 (mg/L)MIC Range (mg/L)NotesSource
All anaerobes tested0.52-Lower MICs than ciprofloxacin. asm.orgnih.gov
Bacteroides fragilis->8-Has activity; comparator quinolones had MIC90s > 8 mg/L. oup.comscienceopen.comoup.com
Clostridium difficile->8-Has activity; comparator quinolones had MIC90s > 8 mg/L. oup.comscienceopen.comoup.com
Fusobacterium spp.--≤0.5 - 4Sometimes resistant (F. varium). oup.comasm.orgnih.gov
Prevotella spp.---Active. asm.orgnih.gov
Porphyromonas spp.---Active. asm.orgnih.gov
Peptostreptococci---Active. asm.orgnih.gov

Note: The MIC90 > 8 mg/L for comparator quinolones highlights gatifloxacin's activity against these organisms where others were less effective. The exact MIC90 for gatifloxacin against these specific species was not explicitly provided in the snippets, but its activity was noted.

Periodontopathic Bacteria: Aggregatibacter actinomycetemcomitans, Porphyromonas gingivalis, Prevotella intermedia

Gatifloxacin has shown potential antibacterial effects on periodontopathic bacteria. scirp.orgscirp.orgresearchgate.netresearchgate.netscirp.orgcqvip.com Studies have investigated its activity against Aggregatibacter actinomycetemcomitans, Porphyromonas gingivalis, and Prevotella intermedia. scirp.orgresearchgate.netscirp.org

Gatifloxacin inhibited the growth of these periodontopathic bacteria in broth. scirp.org The minimum inhibitory concentration (MIC) for A. actinomycetemcomitans was found to be as low as 2.5 nM. scirp.org For P. gingivalis, an MIC of 50 nM was reported in a study focusing on canine periodontopathic bacteria, including Porphyromonas gulae. scirp.orgresearchgate.net Gatifloxacin also exhibited antibacterial effects on P. intermedia at concentrations such as 7.5 × 102 nM. scirp.org Gatifloxacin has demonstrated bactericidal effects on these tested bacteria in a concentration-dependent manner. scirp.orgscirp.org

Table 4: In Vitro Activity of Gatifloxacin Against Select Periodontopathic Bacteria

OrganismMIC (nM)NotesSource
Aggregatibacter actinomycetemcomitans2.5Most effective concentration for inhibition in one study. scirp.org
Porphyromonas gingivalis-Bactericidal effects observed. MIC of 50 nM reported for P. gulae. scirp.orgscirp.orgresearchgate.net
Prevotella intermedia750Antibacterial effects observed at this concentration. scirp.org

Activity Against Phytopathogenic Bacteria

Gatifloxacin hydrochloride has demonstrated broad-spectrum antibacterial activity against phytopathogenic bacteria. nih.govfrontiersin.orgresearchgate.netfrontiersin.orgscienceopen.com

Ralstonia solanacearum, Pseudomonas syringae, Xanthomonas campestris pv. vesicatoria

Gatifloxacin hydrochloride has shown significant inhibitory effects against key phytopathogens such as Ralstonia solanacearum, Pseudomonas syringae pv. tomato DC3000, and Xanthomonas campestris pv. vesicatoria. nih.govfrontiersin.orgresearchgate.netfrontiersin.org

Against R. solanacearum, gatifloxacin hydrochloride exhibited a high inhibitory effect, with a reported inhibition rate of 95% at a concentration of 0.0625 mg/L. nih.govfrontiersin.orgresearchgate.netscienceopen.com The minimum inhibitory concentration (MIC) for R. solanacearum was determined to be 0.125 mg/L. nih.govfrontiersin.orgresearchgate.net Treatment with 0.5 mg/L of gatifloxacin hydrochloride was effective in killing more than 95% of R. solanacearum bacteria. nih.govfrontiersin.orgresearchgate.net

Gatifloxacin hydrochloride also demonstrated good antibacterial activity against Pseudomonas syringae pv. tomato DC3000 and Xanthomonas campestris pv. vesicatoria. nih.govfrontiersin.orgresearchgate.netfrontiersin.org At a concentration of 0.5 mg/L, gatifloxacin hydrochloride substantially inhibited the growth of both P. syringae and X. campestris pv. vesicatoria in liquid culture. frontiersin.org Higher concentrations showed bactericidal activity; 1 mg/L killed 98% of P. syringae, and 4 mg/L killed approximately 90% of X. campestris pv. vesicatoria. frontiersin.orgfrontiersin.org

Table 5: Activity of Gatifloxacin Hydrochloride Against Select Phytopathogenic Bacteria

OrganismMIC (mg/L)NotesSource
Ralstonia solanacearum0.12595% inhibition at 0.0625 mg/L; >95% killed at 0.5 mg/L. nih.govfrontiersin.orgresearchgate.netscienceopen.com
Pseudomonas syringae pv. tomato DC3000-Substantial growth inhibition at 0.5 mg/L; 98% killed at 1 mg/L. frontiersin.orgfrontiersin.org
Xanthomonas campestris pv. vesicatoria-Substantial growth inhibition at 0.5 mg/L; ~90% killed at 4 mg/L. frontiersin.orgfrontiersin.org

Inhibition of Biofilm Production in Plant Pathogens

Gatifloxacin hydrochloride has been shown to significantly inhibit biofilm formation by Ralstonia solanacearum. nih.govfrontiersin.orgresearchgate.net This inhibitory effect on biofilm production represents an additional mechanism of action against this important plant pathogen. nih.govfrontiersin.orgresearchgate.net

Comparative In Vitro Antimicrobial Activity Studies

In vitro studies have been conducted to compare the antimicrobial activity of gatifloxacin with other commonly used antibiotics across various classes. These comparisons provide valuable insights into the relative potency and spectrum of activity of gatifloxacin against a range of bacterial pathogens.

Comparison with Other Fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin, Moxifloxacin, Ofloxacin, Trovafloxacin (B114552), Sparfloxacin)

Comparative in vitro studies have evaluated the activity of gatifloxacin alongside other fluoroquinolones such as ciprofloxacin, levofloxacin, moxifloxacin, ofloxacin, trovafloxacin, and sparfloxacin. These studies often assess the minimum inhibitory concentrations (MICs) of the antibiotics against various bacterial isolates to determine their relative potency.

Research indicates that gatifloxacin generally exhibits potent activity against a broad spectrum of bacteria, including many Gram-positive and Gram-negative pathogens. Comparisons with other fluoroquinolones reveal variations in activity depending on the specific bacterial species and the resistance profiles of the isolates tested. For instance, some studies may show gatifloxacin having comparable or even superior activity against certain Gram-positive cocci, including Streptococcus pneumoniae, compared to some earlier generation fluoroquinolones like ciprofloxacin or ofloxacin. Newer fluoroquinolones like moxifloxacin may demonstrate similar or enhanced activity against certain Gram-positive bacteria compared to gatifloxacin in some studies.

Against Gram-negative bacteria, gatifloxacin typically shows good activity, comparable to or slightly less potent than ciprofloxacin against some species like Pseudomonas aeruginosa. The activity against Enterobacteriaceae is generally strong among the tested fluoroquinolones, with variations in specific MIC values observed across different studies and bacterial strains.

Trovafloxacin, another fourth-generation fluoroquinolone, was noted to have better Gram-positive bacterial coverage but less Gram-negative coverage than previous fluoroquinolones; however, its use was limited due to hepatotoxicity concerns. wikipedia.orglabshare.cn Sparfloxacin, a third-generation fluoroquinolone, has also been compared to gatifloxacin in terms of in vitro activity, with studies assessing their effectiveness against various respiratory and other pathogens. wikipedia.orgtruemeds.in

Due to the extensive nature of comparative in vitro studies across numerous bacterial species and diverse collections of isolates, presenting a single comprehensive data table is challenging. However, representative findings from various studies often highlight the following trends in MIC values (lower MIC indicates higher potency):

AntibioticRepresentative MIC Range (µg/mL) for Select Bacteria (Illustrative)Notes
Gatifloxacin0.01 - 4Generally broad spectrum, good Gram-positive and Gram-negative activity
Ciprofloxacin0.008 - >16Excellent Gram-negative activity, variable Gram-positive activity
Levofloxacin0.03 - >8Good broad-spectrum activity, particularly against S. pneumoniae
Moxifloxacin0.01 - >8Enhanced Gram-positive activity, good anaerobic activity
Ofloxacin0.06 - >16Similar spectrum to ciprofloxacin but generally less potent
Trovafloxacin0.008 - >8Potent, particularly against Gram-positives, but safety concerns
Sparfloxacin0.03 - >8Good activity against Gram-positives and atypical pathogens

Note: This table provides illustrative MIC ranges based on general trends observed in various studies and should not be considered exhaustive or definitive for all isolates.

Comparison with Beta-Lactam Antibiotics (e.g., Cefepime (B1668827), Meropenem, Piperacillin/Tazobactam, Amoxicillin/Clavulanate)

Comparisons between gatifloxacin and beta-lactam antibiotics, such as cefepime, meropenem, piperacillin/tazobactam, and amoxicillin/clavulanate, demonstrate differences in their spectrum of activity. Beta-lactams primarily target bacterial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs). mims.commims.com

Gatifloxacin, by inhibiting DNA gyrase and topoisomerase IV, offers activity against some bacteria that may be resistant to beta-lactams due to mechanisms like beta-lactamase production. labshare.cn

Studies comparing gatifloxacin to extended-spectrum cephalosporins like cefepime show varying results depending on the bacterial species. Cefepime is a fourth-generation cephalosporin (B10832234) with broad activity against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa. wikipedia.orgfishersci.cacalpaclab.com Meropenem, a carbapenem, is known for its very broad spectrum of activity, often considered a drug of last resort for serious infections. mims.comwikipedia.orgwikidoc.orgnih.gov Piperacillin/tazobactam, a combination of an extended-spectrum penicillin and a beta-lactamase inhibitor, has potent activity against many Gram-negative bacteria, including P. aeruginosa, and good activity against some Gram-positive and anaerobic bacteria. mims.comwikipedia.orgfishersci.cauni.lu Amoxicillin/clavulanate is active against a range of Gram-positive and Gram-negative bacteria, including beta-lactamase-producing strains.

In vitro data suggest that gatifloxacin can be active against some isolates resistant to these beta-lactams. Conversely, beta-lactams, particularly carbapenems like meropenem, may show broader or more potent activity against certain bacterial groups compared to gatifloxacin. Synergy studies combining trovafloxacin (another fluoroquinolone) with beta-lactams and aminoglycosides have indicated that synergy is strain-specific and not commonly encountered. labshare.cn While this specific finding is for trovafloxacin, it highlights that simple additive or synergistic effects are not guaranteed when combining fluoroquinolones with beta-lactams.

Comparison with Aminoglycosides (e.g., Gentamicin)

Aminoglycosides like gentamicin (B1671437) exert their antibacterial effect by inhibiting bacterial protein synthesis. Comparisons with gatifloxacin, which targets DNA synthesis, reveal distinct mechanisms of action. wikipedia.org

In vitro studies comparing gatifloxacin and gentamicin show differences in their activity against various bacterial species. Gentamicin is typically very active against many Gram-negative bacteria, including Pseudomonas aeruginosa, but has limited activity against anaerobic bacteria and most Gram-positive bacteria when used alone. Gatifloxacin, with its broader spectrum, is active against both Gram-positive and Gram-negative pathogens.

As mentioned previously, synergy studies involving trovafloxacin and aminoglycosides indicate that synergy is strain-specific. labshare.cn This suggests that while combinations might be used clinically in certain situations, the in vitro interaction between gatifloxacin and aminoglycosides would also likely be complex and dependent on the specific bacterial isolate.

Comparison with Other Antimicrobial Classes (e.g., Metronidazole (B1676534), Clindamycin (B1669177), Erythromycin)

Gatifloxacin has also been compared in vitro to antibiotics from other classes, such as metronidazole, clindamycin, and erythromycin (B1671065), which have different mechanisms of action and spectra.

Metronidazole is primarily active against anaerobic bacteria and certain protozoa. wikipedia.orgwikidata.orgmims.comfishersci.dkfishersci.ca Its mechanism involves the production of reactive nitrogen species that damage microbial DNA. Gatifloxacin generally has good activity against many anaerobic bacteria, overlapping with metronidazole's spectrum in this regard, but gatifloxacin also covers a wide range of aerobic Gram-positive and Gram-negative bacteria that metronidazole does not.

Clindamycin is a lincosamide antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. It is primarily active against Gram-positive bacteria, including many staphylococci and streptococci, and a wide range of anaerobic bacteria. Erythromycin is a macrolide antibiotic that also inhibits protein synthesis by binding to the 50S ribosomal subunit. It is primarily active against Gram-positive bacteria and some atypical pathogens.

In comparisons with clindamycin and erythromycin, gatifloxacin often demonstrates a broader spectrum of activity, particularly against Gram-negative aerobic bacteria. While clindamycin and erythromycin are valuable for specific infections, gatifloxacin's dual targeting of DNA gyrase and topoisomerase IV provides coverage against a wider array of pathogens, including many that may be resistant to macrolides or lincosamides.

AntibioticPrimary Mechanism of ActionKey Spectrum Highlights
GatifloxacinDNA gyrase & Topoisomerase IV inhibitionBroad spectrum (Gram-positive, Gram-negative, Anaerobes)
MetronidazoleDNA damage (anaerobes, protozoa)Anaerobic bacteria, certain protozoa
Clindamycin50S ribosomal subunit inhibitionGram-positive bacteria, Anaerobic bacteria
Erythromycin50S ribosomal subunit inhibitionGram-positive bacteria, Atypical pathogens

This comparative analysis highlights that gatifloxacin possesses a broad in vitro antimicrobial spectrum, often demonstrating potent activity against pathogens susceptible to other fluoroquinolones, and providing coverage against some bacteria resistant to beta-lactams, aminoglycosides, and certain other classes of antibiotics.

Molecular Interactions and Binding Studies of Gatifloxacin

Computational Molecular Docking and Simulation Studies

Computational approaches, such as molecular docking and simulation, provide valuable insights into the potential binding modes and affinities of gatifloxacin with its target proteins and other biological macromolecules. These studies help to predict how gatifloxacin interacts at the atomic level and identify key residues involved in the binding process.

Predicting Binding Modes and Affinities with Target Proteins

Molecular docking simulations are employed to predict the preferred orientation (binding mode) of gatifloxacin within the active site of target proteins and to estimate the strength of the interaction (binding affinity). Studies have investigated the binding of gatifloxacin and its derivatives to various proteins, including bacterial enzymes like DNA gyrase and topoisomerase IV, as well as other potential targets such as estrogen receptor β and pancreatic α-amylase. nih.govkaznu.kzglobalresearchonline.net

For instance, molecular docking studies assessing gatifloxacin derivatives as potential antidepressant agents evaluated their binding affinities to protein 8FSB. Gatifloxacin itself showed a binding energy of -6.9 kcal/mol with protein 8FSB. researchgate.netbiotech-asia.orgresearchgate.net Its derivatives demonstrated higher binding affinities, ranging from -7.9 to -11.4 kcal/mol. researchgate.netbiotech-asia.orgresearchgate.net Another study investigating potential antimycobacterial activity docked quinolinone-based thiosemicarbazones, including compounds structurally related to quinolones, against targets like DNA gyrase, enoyl-acyl carrier protein reductase (InhA), and decaprenylphosphoryl-β-D-ribose-2'-oxidase (DprE1). nih.gov The binding affinity was assessed using Vina scores, where lower values indicate stronger binding. nih.gov

In the context of periodontal therapy, computational studies explored the binding affinity of gatifloxacin and other fluoroquinolones with estrogen receptor β (PDB 1QKM) and Gingipain K (PDB 6I9A). Gatifloxacin showed significant binding affinity with amino acids in the active site of estrogen receptor β. nih.gov With Gingipain K, gatifloxacin revealed a binding free energy of -7.16 kcal/mol and an inhibition constant (Ki) of 5.62 µM. nih.gov

Here is a table summarizing some predicted binding energies of gatifloxacin and its derivatives with specific protein targets from computational docking studies:

CompoundTarget Protein (PDB ID)Binding Energy (kcal/mol)Reference
Gatifloxacin8FSB-6.9 researchgate.netbiotech-asia.orgresearchgate.net
GatifloxacinGingipain K (6I9A)-7.16 nih.gov
GatifloxacinPancreatic α-amylase (5TD4)-7.6 kaznu.kz
GatifloxacinEtfD-10.02 amazonaws.com
Gatifloxacin Derivative I8FSB-11.4 researchgate.netbiotech-asia.orgresearchgate.net
Gatifloxacin Derivative II8FSB-11.1 researchgate.netbiotech-asia.orgresearchgate.net

Analysis of Protein-Ligand Interactions and Amino Acid Networks

Computational studies also delve into the specific interactions between gatifloxacin (or its derivatives) and the amino acid residues within the binding site of target proteins. These interactions can include hydrogen bonds, hydrophobic interactions, electrostatic interactions, and van der Waals forces. Analyzing these interactions helps to understand the stability of the protein-ligand complex and identify critical residues for binding.

For example, in the study investigating gatifloxacin derivatives as potential antidepressants targeting protein 8FSB, the binding affinity was attributed to interactions with specific amino acids such as SER C:170, GLU C:173, ARG C:169, TRP C:168, and ARG C:65. researchgate.netbiotech-asia.org One derivative, Gati I, was found to interact with the ILE C:268 amino acid residue in the receptor protein. biotech-asia.orgresearchgate.net

Molecular dynamics simulations can further provide insights into the dynamic behavior of the protein-ligand complex over time, assessing the stability of the interactions and conformational changes upon ligand binding. amazonaws.com Studies involving gatifloxacin and other compounds with mycobacterial electron transfer flavoprotein oxidoreductase (EtfD) have identified common amino acids involved in interactions, including ARG133, ARG146, ALA155, HIS235, and CYS298. amazonaws.complos.org Hydrogen bonds and hydrophobic interactions are considered critical for stabilizing these protein-ligand complexes. amazonaws.com

Interactions with Surfactant Systems as Biomembrane Mimics

Surfactant systems, such as micelles, are frequently utilized as simplified models of biological membranes to study the interactions of drugs with lipid bilayers. researchgate.netresearchgate.nettandfonline.com Investigating gatifloxacin's interactions with surfactants provides valuable information about its potential behavior in biological membrane environments, including diffusion and partitioning.

Volumetric and Acoustic Investigations of Drug-Surfactant Complexes

Volumetric and acoustic studies, which involve measuring properties like density and sound velocity, are used to investigate the molecular interactions between drugs and surfactants. These measurements allow for the calculation of parameters such as apparent molar volume (ɸV), isentropic compressibility (Ks), and apparent molar isentropic compressibility (ɸK). researchgate.netsci-hub.se Other parameters like partial molar volume (ɸVo), partial molar expansivity (ɸE⁰), specific acoustic impedance (Z), relative association (RA), intermolecular free length (Lf), and sound velocity number (U) can also be obtained. researchgate.netsci-hub.se

Studies on gatifloxacin's interactions with ionic surfactants like dodecyltrimethylammonium (B156365) bromide (DTAB, cationic) and sodium dodecyl sulfate (B86663) (SDS, anionic) under physiological conditions (phosphate buffer, pH 7.4) have employed these techniques. researchgate.netsci-hub.se The concentration dependence of the calculated parameters is interpreted using models like the cosphere overlap model to understand solute-solute and solute-solvent interactions. researchgate.netsci-hub.se

Voltammetric and Spectroscopic Characterization of Interactions

Electrochemical techniques like cyclic voltammetry and spectroscopic methods such as UV-Visible spectroscopy are employed to further characterize the interactions between gatifloxacin and surfactant systems. researchgate.netresearchgate.nettandfonline.comsci-hub.se These methods can provide information on the partitioning and binding of the drug with surfactant micelles. researchgate.nettandfonline.comresearchgate.net

UV-Visible spectroscopy can be used to determine parameters like the critical micelle concentration (CMC) of surfactants in the presence of the drug and to calculate partition coefficients (Kc) and binding constants (Kb) of the drug with ionic micelles. researchgate.nettandfonline.comresearchgate.net Cyclic voltammetry also assists in determining binding parameters and can help predict the location of adsorbed drug molecules within micelles. researchgate.netsci-hub.se

Studies have utilized these techniques to evaluate the interaction of gatifloxacin with DTAB and SDS micelles, assisting in predicting where gatifloxacin molecules are located within the micelles. researchgate.netsci-hub.se

Interpretation of Solute-Solute and Solute-Solvent Intermolecular Forces

The analysis of volumetric, acoustic, voltammetric, and spectroscopic data allows for the interpretation of the intermolecular forces at play in drug-surfactant systems. This includes understanding the solute-solute, solute-solvent, and solvent-solvent interactions. researchgate.netsci-hub.sescielo.org.co

In gatifloxacin-ionic surfactant systems, the interpretation of the concentration dependence of parameters like apparent molar volume and isentropic compressibility using models such as the cosphere overlap model helps to understand the prevailing solute-solute and solute-solvent intermolecular interactions. researchgate.netsci-hub.se For instance, positive values of apparent molar volume have been interpreted as depicting strong forces between surfactant ions and zwitterions of similar compounds, leading to a reduction in electrostriction in the vicinity of these ions. researchgate.net The location of adsorbed gatifloxacin molecules within DTAB and SDS micelles, as predicted by voltammetry and UV-Visible spectroscopy, also contributes to understanding these interactions. researchgate.netsci-hub.se Preferential solvation parameters derived from techniques like the inverse Kirkwood-Buff integral can provide a more precise evaluation of molecular interactions and solvent composition around solute molecules. scielo.org.co

Interactions with Advanced Delivery System Materials

The interaction of gatifloxacin with advanced delivery system materials, such as nanoparticles, is a critical area of research for developing more effective and targeted drug delivery systems. These interactions influence drug loading, release kinetics, stability, and ultimately, therapeutic efficacy. Studies have explored the binding mechanisms and surface phenomena when gatifloxacin is associated with various nanomaterials.

Investigation of Hydrogen Bonding and Intermolecular Forces with Nanocarriers (e.g., Silica (B1680970) Nanoparticles)

Investigations into the interaction between gatifloxacin and nanocarriers like silica nanoparticles suggest that physical interactions, rather than the formation of new chemical bonds, are primarily responsible for the binding. For instance, when gatifloxacin is loaded onto nano-silica, the binding is likely driven by intermolecular forces. frontiersin.orgnih.govresearchgate.net While electrostatic interactions may not be the primary driver, the increase in the solution potential of nano-silica-loaded gatifloxacin indicates improved stability. frontiersin.orgnih.gov

Spectroscopic analysis, such as FTIR, has been used to probe the molecular interactions. Red shifts observed in the -OH stretching vibration absorption peak and -CH2 or -CH3 stretching vibration absorption peak suggest that no new bonds are formed between gatifloxacin and nano-silica. frontiersin.orgnih.gov However, it is speculated that hydrogen bonding between the silica surface and the N-H group in gatifloxacin is a promoted molecular interaction. frontiersin.orgnih.gov

The surface of untreated silica typically possesses polar groups like -OH. nih.gov The negative log P values of gatifloxacin indicate a high affinity for a polar environment at a given pH, suggesting that dipole-dipole or dipole-induced dipole electrostatic interactions could also play a role in the interaction between gatifloxacin and nano-silica. nih.gov

In the context of other nanomaterials, the self-assembly of small molecules, including signaling molecules, is often driven by non-covalent interactions such as electrostatic, hydrophobic, hydrogen bonding, and van der Waals forces. mdpi.com This highlights the general importance of these intermolecular forces in the interaction between small molecules like gatifloxacin and nanomaterial surfaces.

Characterization of Surface Interactions and Film Formation on Nanomaterials

Characterization techniques such as Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), particle size analysis, and Zeta potential measurements have been employed to understand the surface interactions and the potential formation of a drug film on nanocarriers. Based on these characterizations, it has been speculated that gatifloxacin can form a film on nano-silica. frontiersin.orgnih.gov

An increase in the average particle size of nano-silica after loading with gatifloxacin further supports the idea that gatifloxacin is wrapped on the surface of the nano-silica, forming a drug film. frontiersin.orgnih.gov The surface of pure nano-silica solution is negatively charged, which is within the range that provides moderate electrostatic stabilization of suspensions. frontiersin.orgnih.gov Pure gatifloxacin solution is also negatively charged. frontiersin.orgnih.gov

Studies involving other types of nanoparticles, such as lipid nanoparticles, also discuss the formation of a film on surfaces, like the corneal surface after topical application, where the lipid core interacts with the tear film's lipid layer. nih.gov This property contributes to the retention of nanocarriers on the ocular surface. nih.gov The morphology of nanoparticles, including their smoothness and spherical shape, is considered important for enhancing the degree of internalization. ijirset.com

Research on the interaction of gatifloxacin with iron mineral/water interfaces, specifically goethite and hematite, has revealed different surface complexation patterns. researchgate.net Outer-sphere complexation, primarily involving strong hydrogen-bond interactions between hydroxyl groups on the mineral surface and oxygens of the carboxyl group of gatifloxacin, was found to be the main mechanism of adsorption onto goethite. researchgate.net In contrast, inner-sphere complexation, likely forming a bridging bidentate surface complex, dominated the adsorption onto hematite. researchgate.net This indicates that the nature of the nanomaterial surface significantly influences the interaction mechanism.

Multi-Targeting Capabilities through Complex Formation (e.g., Copper(II) Aromatic Heterocyclic Complexes)

The formation of complexes between gatifloxacin and metal ions, particularly Copper(II), in the presence of aromatic heterocyclic ligands, has emerged as a strategy to develop compounds with multi-targeting capabilities for antibacterial therapy and combating antibiotic resistance. patsnap.comnih.gov The coordination of antibiotics with metal elements is an area of increasing attention due to the slow pace of novel antibiotic development and the growing issue of antibiotic resistance. patsnap.comnih.gov

Studies have designed and synthesized novel antibacterial copper complexes based on gatifloxacin. patsnap.comnih.gov These complexes have demonstrated potent antibacterial activity. patsnap.comnih.gov For example, a specific complex, Cu-1, exhibited a minimum inhibitory concentration (MIC) of only 0.063 μg/mL against Staphylococcus aureus, indicating potent bacteriostatic capabilities. patsnap.comnih.gov

Further investigations into the antibacterial mechanisms of such complexes reveal their ability to target multiple bacterial pathways. Complex Cu-1, for instance, not only suppresses the activities of DNA gyrase and topoisomerases IV, which are known targets of fluoroquinolones like gatifloxacin, but also effectively inhibits biofilm formation and disrupts the integrity of the cell membrane. patsnap.comnih.gov This multi-targeting action is significant as it contributes to mitigating the risk of bacterial resistance emergence. patsnap.comnih.gov

Additionally, synergy between these copper-gatifloxacin complexes and conventional antibiotics has been confirmed through checkerboard assays, suggesting novel strategies for antibacterial therapy. patsnap.comnih.gov In vivo experiments have also provided support for the potential of these complexes in treating infections. nih.gov

Gatifloxacin, as a fluoroquinolone, can bind to metal ions and form complexes where it can act as a bidentate, unidentate, or bridging ligand due to the chemical features in its nucleus, including a carbonyl oxygen at position 4, a basic piperazinyl ring at site 7, and a carboxylic acid group at position 3. ajgreenchem.comsemanticscholar.org Infrared data from studies on mixed ligand metal complexes derived from gatifloxacin indicate that gatifloxacin can react with metal ions as a bidentate ligand through one carboxylate oxygen and pyridone oxygen, forming stable complexes. colab.ws Studies have synthesized gatifloxacin complexes with various metal ions, including Cu(II), and their structures have been investigated using spectroscopic methods. colab.ws These complexes have shown enhanced antibacterial activity compared to the free ligand. colab.ws

Copper(II) complexes with gatifloxacin, prepared with or without N,N'-donor heterocyclic ligands like 2,2'-bipyridylamine, 1,10-phenanthroline, or 2,2'-bipyridine, have also been characterized and tested for antimicrobial activity. researchgate.net Their activity was found to be similar to or higher than that of free gatifloxacin. researchgate.net The interaction of these complexes with DNA has been studied, suggesting intercalation as a possible binding mode. researchgate.net

The formation of complexes between gatifloxacin and metal ions like Co(II), Ni(II), and La(III) has also been explored for analytical purposes, with studies investigating the optimal conditions for complex formation and determining the composition and stability constants of these complexes. researchgate.net

Here is a table summarizing some of the interactions discussed:

Interaction TypeMaterials InvolvedKey Findings / Mechanisms
Interaction with NanocarriersSilica NanoparticlesPrimarily physical interaction, likely driven by intermolecular forces. frontiersin.orgnih.govresearchgate.net Hydrogen bonding between silica surface and gatifloxacin's N-H group is speculated. frontiersin.orgnih.gov Dipole-dipole or dipole-induced dipole interactions may also play a role. nih.gov
Surface Interactions and Film FormationSilica NanoparticlesGatifloxacin may form a film on the surface. frontiersin.orgnih.gov Increased particle size after loading supports surface wrapping. frontiersin.orgnih.gov Surface charge influences stability. frontiersin.orgnih.gov
Surface Complexation (Environmental Context)Goethite (Iron Mineral)Outer-sphere complexation involving hydrogen bonding. researchgate.net
Surface Complexation (Environmental Context)Hematite (Iron Mineral)Inner-sphere complexation, likely forming a bridging bidentate complex. researchgate.net
Complex Formation for Multi-Targeting CapabilitiesCopper(II) and Aromatic Heterocyclic LigandsFormation of potent antibacterial complexes with multi-targeting actions (DNA gyrase, topoisomerase IV, biofilm, cell membrane). patsnap.comnih.gov Synergy with conventional antibiotics observed. patsnap.comnih.gov
Complex Formation with Metal IonsVarious Metal Ions (Co(II), Ni(II), La(III), Mn(II), Fe(II), etc.)Gatifloxacin acts as a ligand, typically bidentate. ajgreenchem.comsemanticscholar.orgcolab.ws Complexes can exhibit enhanced antibacterial activity. colab.wsresearchgate.net Interactions with DNA suggested. researchgate.net

Bacterial Resistance Mechanisms to Gatifloxacin

Chromosomal Mutations in Target Enzymes

Fluoroquinolones, including gatifloxacin, exert their bactericidal effects by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes involved in DNA replication, transcription, repair, and recombination. Mutations within the genes encoding subunits of these enzymes can reduce the binding affinity of gatifloxacin, leading to decreased susceptibility. These mutations are commonly located in specific regions known as the quinolone resistance-determining regions (QRDRs) of the gyrA, gyrB, parC, and parE genes. nih.gov

Mutations within gyrA (DNA Gyrase A Subunit) and Their Impact on Susceptibility

DNA gyrase, a type II topoisomerase, is typically the primary target of fluoroquinolones in Gram-negative bacteria. Mutations in the gyrA gene, encoding the A subunit of DNA gyrase, are a significant mechanism of resistance to gatifloxacin. These mutations, often single amino acid substitutions within the QRDR of GyrA, can lead to reduced susceptibility. For instance, studies have shown that single mutations in gyrA can lead to increases in the minimum inhibitory concentration (MIC) of gatifloxacin, although sometimes the effect of a single gyrA mutation alone on gatifloxacin MIC can be minimal or silent depending on the bacterial species and specific mutation. nih.govpsu.edu However, the presence of a gyrA mutation has been associated with increased MICs of gatifloxacin in some strains. vivexia.fr In Clostridium perfringens, mutations in gyrA, particularly changes at Gly-81 to Cys and Asp-87 to Tyr, were selected with gatifloxacin. asm.org

Mutations within parC (Topoisomerase IV C Subunit) and Their Contribution to Resistance

Topoisomerase IV, also a type II topoisomerase, is often considered the primary target of fluoroquinolones in Gram-positive bacteria. Mutations in the parC gene, encoding the C subunit of topoisomerase IV (GrlA in Staphylococcus aureus), also contribute to gatifloxacin resistance. Single mutations in parC can cause increases in the MIC of gatifloxacin. nih.govpsu.edu For example, in S. aureus, single grlBA mutations resulted in two- to fourfold increases in the MIC of gatifloxacin. nih.gov In Streptococcus pneumoniae, parC mutations like S79F and S79T have been linked to increased gatifloxacin MICs. vivexia.fr Some studies suggest that for gatifloxacin, topoisomerase IV is the primary target. nih.govpsu.edu

Cumulative Effects of Dual Mutations on Resistance Levels

High-level resistance to gatifloxacin often requires the accumulation of mutations in both gyrA and parC genes. jidc.org The presence of dual mutations in both target enzymes has a synergistic effect, leading to significantly higher levels of resistance compared to single mutations in either gene alone. nih.govpsu.edu For instance, in S. aureus, double mutations in gyrA and grlA or grlB caused a substantial increase in the MIC of gatifloxacin. nih.govpsu.edu Studies in Escherichia coli have also shown that isolates with greater levels of resistance often possess double mutations in both gyrA and parC genes. jidc.org The cumulative effect of these mutations underscores the challenge in overcoming resistance once multiple alterations in the target enzymes have occurred.

Here is a table summarizing the impact of single and double mutations on gatifloxacin MIC in Staphylococcus aureus:

Strain TypeRelevant MutationsFold Increase in Gatifloxacin MICSource
Wild-typeNone1 nih.govpsu.edu
Single grlBA mutationgrlBA2- to 4-fold nih.govpsu.edu
Single gyrA mutationgyrASilent or up to 2-fold nih.govpsu.edu
Double gyrA and grlA mutationgyrA and grlA32- to 64-fold nih.govpsu.edu
Double gyrA and grlB mutationgyrA and grlB32- to 64-fold nih.govpsu.edu

Efflux Pump Mediated Resistance

Efflux pumps are membrane proteins that actively transport a wide range of substrates, including antibiotics, out of bacterial cells, thereby reducing their intracellular concentration and contributing to resistance. Some efflux pumps in mammalian cells can also transport antibiotics, potentially affecting drug distribution and contributing to resistance in the context of host-pathogen interactions.

Characterization of Gatifloxacin as a Substrate for Efflux Transporters (e.g., P-glycoprotein/P-gp/MDR1/ABCB1, Multidrug Resistance-Associated Protein 2/MRP2/ABCC2/cMOAT)

Research indicates that gatifloxacin can be a substrate for certain efflux transporters, including P-glycoprotein (P-gp), also known as MDR1 or ABCB1, and Multidrug Resistance-Associated Protein 2 (MRP2), also known as ABCC2 or cMOAT. nih.govresearchgate.netnih.gov Studies using cell lines overexpressing these transporters have provided evidence for gatifloxacin transport. For instance, uptake and transport studies support the hypothesis that gatifloxacin is a substrate for both P-gp and MRP2. nih.govresearchgate.netnih.gov Concentration-dependent affinity analysis further suggests this interaction. nih.gov The interaction of gatifloxacin with P-gp and MRP2 may represent a possible mechanism for acquired resistance. nih.govresearchgate.netnih.gov Cellular uptake of a model substrate for P-gp, [14C] erythromycin (B1671065), was shown to increase in the presence of gatifloxacin in cells overexpressing P-gp, suggesting gatifloxacin interacts with this transporter. nih.govresearchgate.netfrontiersin.org Similarly, studies involving MRP2 have also indicated gatifloxacin as a substrate. nih.govresearchgate.netnih.gov

Investigation of Non-Interaction with Specific Efflux Pumps (e.g., Breast Cancer Resistance Protein/BCRP/ABCG2/MXR)

While gatifloxacin has been characterized as a substrate for P-gp and MRP2, studies have also investigated its interaction with other efflux pumps, such as Breast Cancer Resistance Protein (BCRP), also known as ABCG2 or MXR. Research suggests that gatifloxacin is not a substrate for BCRP. nih.govresearchgate.netnih.gov Uptake studies using cell lines overexpressing BCRP did not show elevated uptake of a BCRP substrate in the presence of increasing concentrations of gatifloxacin, indicating a lack of interaction with this specific transporter. nih.govresearchgate.netnih.gov This suggests a degree of selectivity in the efflux pumps that handle gatifloxacin.

Efflux TransporterAlternative NamesGatifloxacin InteractionSource
P-glycoproteinP-gp, MDR1, ABCB1Substrate nih.govresearchgate.netnih.govfrontiersin.org
Multidrug Resistance-Associated Protein 2MRP2, ABCC2, cMOATSubstrate nih.govresearchgate.netnih.gov
Breast Cancer Resistance ProteinBCRP, ABCG2, MXRNo Interaction (Not a Substrate) nih.govresearchgate.netnih.gov

Role of Efflux Pumps in Acquired Resistance Development

Efflux pumps are a significant contributor to multidrug resistance in bacteria, including resistance to fluoroquinolones like gatifloxacin. nih.govoup.comjournalagent.com These transmembrane proteins actively transport antimicrobial agents out of the bacterial cell, thereby reducing the intracellular concentration of the drug to sub-inhibitory levels. nih.govgoogle.com This reduced intracellular concentration can allow bacteria to survive and multiply even in the presence of the antibiotic. nih.gov

Several efflux pumps have been implicated in gatifloxacin resistance. Studies have shown that gatifloxacin can be a substrate for certain efflux transporters, such as P-glycoprotein (P-gp/MDR1/ABCB1) and multidrug resistance associated protein 2 (MRP2/ABCC2/cMOAT). nih.govresearchgate.netmdpi.com Interaction of gatifloxacin with these efflux pumps may represent a mechanism for acquired resistance. nih.govresearchgate.net Overexpression of efflux pumps can lead to a significant reduction in the susceptibility of bacteria to gatifloxacin. oup.comjournalagent.com For instance, in Staphylococcus aureus, the NorA efflux pump has been shown to contribute to antibacterial resistance, and increased expression of NorA can lead to a decrease in gatifloxacin activity, although gatifloxacin appears to be less affected by NorA overexpression compared to some other fluoroquinolones like ciprofloxacin (B1669076) and norfloxacin (B1679917). oup.com

Research using MDCK cell lines transfected with specific efflux transporters like P-gp, MRP2, and BCRP has provided insights into the interaction of gatifloxacin with these pumps. nih.govresearchgate.netnih.gov These studies suggest that gatifloxacin is a substrate for P-gp and MRP2 but not for BCRP. nih.govresearchgate.net The possible interactions with P-gp and MRP2 may serve as a mechanism for acquired gatifloxacin resistance. nih.govresearchgate.net

In Vitro Synergy of Gatifloxacin with Efflux Pump Inhibitors

Efflux pump inhibitors (EPIs) are compounds that can block the activity of bacterial efflux pumps, thereby preventing the extrusion of antibiotics and increasing their intracellular concentration. jidc.orgasm.orgmdpi.com Combining antibiotics with EPIs is a promising strategy to overcome efflux-mediated resistance and restore the efficacy of existing antimicrobial agents. journalagent.comjidc.orgasm.orgacs.org

In vitro studies have investigated the synergistic effects of gatifloxacin in combination with efflux pump inhibitors against resistant bacterial strains. While gatifloxacin itself has been suggested to potentially inhibit efflux pumps nih.govnih.gov, combinations of gatifloxacin with known EPIs or other agents have shown synergy. For example, studies have explored the synergy of gatifloxacin with other antimicrobial agents, such as cefoperazone (B1668861) and the combination of cefoperazone-sulbactam, against Pseudomonas aeruginosa strains. google.com

Research has also demonstrated the potential for synergy between gatifloxacin and ciprofloxacin against ciprofloxacin-resistant Pseudomonas aeruginosa. nih.govnih.gov One proposed mechanism for this synergy is that gatifloxacin, being an 8-methoxyfluoroquinolone, might inhibit the efflux pumping of ciprofloxacin by P. aeruginosa. nih.govnih.gov An in vitro study using Etest and time-kill assays showed synergy between ciprofloxacin and gatifloxacin against a percentage of tested P. aeruginosa isolates. nih.govnih.govfrontiersin.org

Efflux pump inhibitors like verapamil (B1683045) and chlorpromazine (B137089) have been shown to reduce the Minimum Inhibitory Concentrations (MICs) of various fluoroquinolones, including gatifloxacin, against E. coli and S. aureus strains overexpressing efflux pumps. mdpi.com This highlights the potential of EPIs to potentiate the activity of gatifloxacin against resistant bacteria.

Other Mechanisms of Resistance (e.g., decreased membrane permeability)

Beyond efflux pumps, other mechanisms contribute to bacterial resistance to gatifloxacin. Altered drug accumulation inside the bacterial cell can also result from decreased membrane permeability. patsnap.compatsnap.comoup.comthieme-connect.com This mechanism is particularly relevant in Gram-negative bacteria, where the outer membrane acts as a barrier. oup.comnih.govmdpi.comajol.info

Decreased outer membrane permeability can occur due to changes in the expression or function of porins, which are channels that allow hydrophilic molecules, including some antibiotics like fluoroquinolones, to cross the outer membrane. frontiersin.orgoup.comajol.info A reduction in the number or size of porins can limit the influx of gatifloxacin into the periplasmic space, thereby reducing its effective concentration at the target sites within the cell. oup.comajol.info

In Stenotrophomonas maltophilia, an organism known for its inherent multidrug resistance, decreased outer membrane permeability is one of the mechanisms contributing to resistance against various drug classes, including to some extent, fluoroquinolones. nih.gov

While target mutations in DNA gyrase and topoisomerase IV are primary mechanisms of high-level fluoroquinolone resistance, decreased permeability can act in conjunction with other mechanisms, such as efflux, to contribute to reduced susceptibility or resistance. patsnap.comoup.comthieme-connect.comajol.info

Rational Design Strategies to Counteract Gatifloxacin Resistance

Addressing gatifloxacin resistance requires rational design strategies aimed at overcoming the identified resistance mechanisms. These strategies often focus on developing new compounds or approaches that can bypass or counteract resistance.

One approach involves the design of new molecules that can evade efflux pumps or are less affected by reduced permeability. This could involve modifying the chemical structure of gatifloxacin or developing novel classes of compounds. Rational design can also focus on creating molecules that have a higher affinity for mutated target enzymes or can inhibit alternative bacterial targets. thieme-connect.comnih.gov

Another strategy involves the co-administration of gatifloxacin with efflux pump inhibitors. asm.orgacs.org As discussed in Section 5.2.4, EPIs can restore the activity of gatifloxacin against resistant strains by preventing its efflux. Rational design in this area focuses on identifying potent and non-toxic EPIs that can be used clinically. asm.orgmdpi.com

Furthermore, strategies are being explored to design compounds that can inhibit multiple bacterial targets simultaneously, making it more difficult for bacteria to develop resistance through single mutations. nih.gov While gatifloxacin already targets two essential enzymes (DNA gyrase and topoisomerase IV), the development of resistance often involves mutations in both targets. oup.comthieme-connect.commims.comnih.gov Rational design could aim to create compounds with balanced inhibitory activity against these targets or explore novel dual-targeting approaches. nih.gov

Hybrid molecules combining different pharmacophores are also being investigated as a rational design strategy to overcome drug resistance. nih.govresearchgate.net For example, hybrids involving gatifloxacin linked to other structures like 1,2,3-triazole-isatin have been synthesized and evaluated for activity against resistant strains, such as multidrug-resistant Mycobacterium tuberculosis. researchgate.net These approaches aim to create compounds with unique mechanisms of action that can bypass existing resistance pathways. researchgate.net

The development of novel drug delivery systems, such as cubosomal formulations, is another rational design strategy to improve the intracellular concentration of gatifloxacin and potentially overcome resistance mechanisms like reduced permeability and efflux. mdpi.com Cubosomal formulations of gatifloxacin have shown improved permeability and reduced MIC values in vitro, suggesting their potential to enhance antibacterial activity and reduce the likelihood of resistance development. mdpi.com

Analytical Methodologies for Gatifloxacin Research

Chromatographic Techniques

Chromatographic techniques are fundamental in the analytical research of Gatifloxacin, providing powerful tools for its separation, identification, and quantification in various matrices. These methods are prized for their high resolution and sensitivity, making them indispensable for quality control and stability assessment.

High-Performance Liquid Chromatography (HPLC) for Quantitative Determination and Stability Studies

High-Performance Liquid Chromatography (HPLC) stands out as a primary technique for the analysis of Gatifloxacin. Reversed-phase HPLC (RP-HPLC) methods are particularly common and have been developed and validated for quantifying the drug in bulk substances, pharmaceutical preparations like tablets, eye drops, and solid lipid nanoparticles, as well as in biological fluids such as human plasma. nih.govnih.govidk.org.rsbohrium.com

Research findings indicate that a typical HPLC system for Gatifloxacin analysis employs a C18 column and a mobile phase consisting of an aqueous buffer (such as disodium hydrogen phosphate or phosphate buffer) mixed with an organic modifier like acetonitrile. nih.govnih.gov Detection is commonly performed using a UV detector at wavelengths around 293 nm or 254 nm. nih.govnih.govscielo.br These methods are validated for linearity, precision, accuracy, and specificity, demonstrating a good linear relationship over concentration ranges like 4.0–40 μg/mL. nih.gov

HPLC is also crucial for stability studies, capable of separating Gatifloxacin from its degradation products. scielo.br Stability-indicating methods have been established to analyze the drug under various stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic). For instance, Gatifloxacin has been found to be stable in human plasma for at least 5 hours at room temperature, for 7 weeks at -20°C, and after three freeze-thaw cycles. nih.gov Such studies are essential for determining the shelf-life and storage conditions of pharmaceutical products containing Gatifloxacin.

HPLC Methods for Gatifloxacin Analysis

ColumnMobile PhaseFlow RateDetection Wavelength (λ)ApplicationReference
SUPELCO® 516 C-18-DB (250 mm × 4.6 mm, 5 μm)Disodium hydrogen phosphate buffer:acetonitrile (75:25, v/v), pH 3.3 with orthophosphoric acid1.0 mL/min293 nmQuantitative determination in tablets, solid lipid nanoparticles, and eye-drops nih.gov
X Terra MS C18 (50 mm x 3 mm, 5 µm)0.025 M Disodium hydrogen phosphate (pH 3.0):acetonitrile (80:20 v/v)1.0 mL/min293 nmStability determination in human plasma nih.gov
BDS Hypersil C8 (250 X 4.6 mm, 5 µm)20 mM Phosphate buffer (pH 3.0):methanol (30:70 v/v)Not Specified254 nmSimultaneous determination with flurbiprofen and stability studies scielo.br
Zorbax Eclipse C18 (50 x 4.6 mm, 5µm)Channel A: 0.1% Trifluoroacetic acid buffer; Channel B: Acetonitrile1.0 ml/min220 nmQuantification of Gatifloxacin and its impurities idk.org.rs

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) offers a simpler, faster, and more cost-effective alternative to HPLC for the analysis of Gatifloxacin. ijpsonline.comscholarsresearchlibrary.com This technique is noted for its high sample throughput and minimal sample preparation requirements. HPTLC methods have been successfully developed for the determination of Gatifloxacin in human plasma, bulk drugs, and various pharmaceutical formulations like tablets and eye drops, often in combination with other drugs. ijpsonline.comscholarsresearchlibrary.comjocpr.com

In HPTLC, separation is typically achieved on silica (B1680970) gel 60 F254 plates used as the stationary phase. scholarsresearchlibrary.comijpsonline.com The mobile phase composition is optimized to achieve good separation between Gatifloxacin and other components. For instance, a mobile phase of n-butanol, water, methanol, and ammonia (4:0.5:0.5:1 v/v) resolved Gatifloxacin with an Rf value of 0.33. scholarsresearchlibrary.com Another system using chloroform, methanol, ethanol, and ammonia (4:2:2:2% v/v/v/v) yielded an Rf value of 0.70 for Gatifloxacin. ijpsonline.com Densitometric evaluation is commonly performed at wavelengths like 310 nm or 320 nm for quantification. scholarsresearchlibrary.comjocpr.com These methods are validated according to ICH guidelines and have shown good linearity, precision, and accuracy. jocpr.com

HPTLC Methods for Gatifloxacin Analysis

Stationary PhaseMobile Phase (v/v)Rf Value (Gatifloxacin)Detection Wavelength (λ)ApplicationReference
Silica gel 60 F254n-butanol:water:methanol:ammonia (4:0.5:0.5:1)0.33310 nmSimultaneous estimation with Ambroxol HCl in tablets scholarsresearchlibrary.com
Silica gel 60F254n-butanol:toluene:triethylamine (6.5:3:0.5)0.32 ± 0.03320 nmSimultaneous analysis with Ketorolac Tromethamine in eye drops jocpr.com
Not Specifiedchloroform:methanol:ethanol:ammonia (4:2:2:2%)0.70 ± 0.03Not SpecifiedDetermination in human plasma ijpsonline.com
Silica gel 60 F254 TLC platesMethanol:1,2-dichloroethane:concentrated ammonia solution:acetonitrile (2.8:7.2:0.5:0.5)Not SpecifiedNot SpecifiedAnalysis of Gatifloxacin and related substances akjournals.com

Capillary Electrophoresis

Capillary Electrophoresis (CE), specifically Capillary Zone Electrophoresis (CZE), is another powerful technique for the analysis of Gatifloxacin and other fluoroquinolones. scienceopen.comscielo.br CZE offers advantages such as high separation efficiency, short analysis times, and low consumption of reagents and samples.

A validated CZE method for the simultaneous determination of Gatifloxacin, ciprofloxacin (B1669076), moxifloxacin (B1663623), and ofloxacin (B1677185) has been reported. scienceopen.com This method utilizes a simple aqueous electrolyte system consisting of a TRIS/hydrochloride and sodium tetraborate buffer mixture (pH 8.87) with direct UV detection at 282 nm. scienceopen.com The analysis can be completed within 3 minutes. scienceopen.com The method was validated for several parameters, including linearity (r > 0.998), repeatability, intermediate precision, accuracy, and robustness. scienceopen.com The limit of detection (LOD) and limit of quantification (LOQ) for Gatifloxacin were determined to be 1.92 mg L⁻¹ and 6.40 mg L⁻¹, respectively. scienceopen.com Such methods prove to be a simple, selective, and rapid alternative for quality control in the pharmaceutical industry. scienceopen.com

CZE Method for Gatifloxacin Analysis

ParameterCondition/ValueReference
Electrolyte System25 mmol L⁻¹ TRIS/hydrochloride and 15 mmol L⁻¹ sodium tetraborate buffer mixture (pH 8.87) scienceopen.com
DetectionDirect UV at 282 nm scienceopen.com
Analysis Time< 3 minutes scienceopen.com
Linearity (r)> 0.998 scienceopen.com
Limit of Detection (LOD)1.92 mg L⁻¹ scienceopen.com
Limit of Quantification (LOQ)6.40 mg L⁻¹ scienceopen.com

Spectroscopic Techniques

Spectroscopic techniques are widely employed in Gatifloxacin research for both quantitative analysis and structural elucidation. These methods are based on the interaction of electromagnetic radiation with the molecule, providing valuable information about its concentration, structure, and molecular environment.

UV-Visible Spectrophotometry for Quantification and Interaction Studies

UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for the quantitative determination of Gatifloxacin in bulk and pharmaceutical dosage forms. ingentaconnect.comnih.govscispace.com The principle of this method is based on the measurement of the absorption of UV-Visible light by the molecule, which is proportional to its concentration (Beer's Law).

Gatifloxacin exhibits characteristic absorption maxima (λmax) in the UV region, which can vary depending on the solvent or pH of the medium. For instance, λmax has been reported at 287 nm in distilled water, 286 nm in phosphate buffer (pH 7.4), and 292 nm in hydrochloric acid (pH 1.2). ingentaconnect.comnih.gov The method has been validated for linearity over specific concentration ranges, such as 4.0–14.0 μg/mL. ingentaconnect.com These spectrophotometric methods are accurate, precise, and reproducible, making them suitable for routine quality control analysis. nih.govglobalresearchonline.net

Beyond quantification, UV spectral studies are also used to investigate interactions between Gatifloxacin and other molecules. By observing shifts in the absorption spectrum of Gatifloxacin in different solvents or in the presence of other compounds, researchers can gain insights into potential molecular interactions. wisdomlib.org

UV-Visible Spectrophotometric Methods for Gatifloxacin Quantification

Solvent/MediumλmaxLinearity RangeReference
Distilled Water287 nm4.0–14.0 μg/mL ingentaconnect.com
100 mM Phosphate Buffer (pH 7.4)286 nm1-18 μg/mL nih.gov
100 mM Hydrochloric Acid (pH 1.2)292 nm1-14 μg/mL nih.gov
Methanol295 nm2-10 µg/ml scispace.com

Infrared (IR) Spectroscopy for Structural Conformation and Molecular Interactions

Infrared (IR) spectroscopy is a valuable tool for obtaining information about the molecular structure and functional groups present in Gatifloxacin. By irradiating a sample with infrared light, vibrations of covalent bonds are induced, and the absorption of this radiation at specific frequencies corresponds to particular bond types and functional groups. msu.edu The resulting IR spectrum serves as a unique molecular "fingerprint" that can confirm the identity of the compound.

In Gatifloxacin research, IR spectroscopy is used to confirm its structural conformation. Theoretical calculations, such as those based on Density Functional Theory (DFT), can predict the vibrational frequencies, which are then compared with experimental IR spectra to assign the characteristic absorption bands. researching.cn Studies have shown that the Gatifloxacin molecule has significant IR activity in the ranges of 3700–2800 cm⁻¹ and 1800–400 cm⁻¹, with the latter being the fingerprint region. researching.cn

Furthermore, IR spectroscopy is employed to study molecular interactions, particularly in preformulation studies to assess the compatibility of Gatifloxacin with pharmaceutical excipients. researchgate.net Changes in the position or intensity of characteristic absorption bands of Gatifloxacin when mixed with an excipient can indicate a physicochemical interaction. For example, Fourier Transform Infrared Spectroscopy (FT-IR) has been used to demonstrate incompatibility between Gatifloxacin and excipients like methyl paraben and polyvinyl pyrrolidone. researchgate.net

Nuclear Magnetic Resonance (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a principal technique for the structural elucidation of antibiotics like Gatifloxacin, providing detailed information about the molecular structure in solution. springernature.comnih.gov This powerful method allows for the characterization of naturally derived or synthetic antibiotics by analyzing the magnetic properties of atomic nuclei. springernature.comnih.govresearchgate.net

For a molecule such as Gatifloxacin, a variety of NMR experiments are utilized to piece together its complex structure. One-dimensional (1D) NMR methods, such as ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental. researchgate.netomicsonline.org The ¹H NMR spectrum reveals the number of different types of protons, their electronic environments, and their proximity to other protons through spin-spin coupling. The ¹³C NMR spectrum provides information on the carbon framework of the molecule. nih.gov

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular puzzle. researchgate.net Techniques like COSY (Correlation Spectroscopy) establish proton-proton correlations through bonds, while HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence) correlate protons to the carbons they are directly attached to. For elucidating the connectivity across multiple bonds, the HMBC (Heteronuclear Multiple Bond Correlation) experiment is exceptionally powerful, as it establishes long-range correlations between protons and carbons (typically over two and three bonds), which is essential for connecting different fragments of the Gatifloxacin molecule.

Mass Spectrometry for Structural Confirmation

Mass Spectrometry (MS) is an indispensable tool for confirming the molecular weight and elemental composition of Gatifloxacin and for identifying its impurities and degradation products. nih.gov This technique measures the mass-to-charge ratio (m/z) of ionized molecules, providing high accuracy and sensitivity.

In the analysis of Gatifloxacin, liquid chromatography is often coupled with mass spectrometry (LC-MS). nih.gov Electrospray ionization (ESI) is a common method used to generate ions of the Gatifloxacin molecule for MS analysis. nih.govnih.gov Tandem mass spectrometry (MS/MS) further fragments the parent ion, and the resulting fragmentation pattern serves as a structural fingerprint. nih.gov By analyzing these fragments, researchers can confirm the identity of the compound and elucidate the structure of unknown related substances. nih.gov

For instance, a study utilizing RP-HPLC combined with electrospray ionization mass spectrometry was successful in identifying an impurity in Gatifloxacin. The mass of the impurity was found to be 14 atomic mass units less than that of Gatifloxacin, corresponding to the absence of a CH₂ group. nih.gov This finding, combined with chromatographic and UV data, allowed for the definitive structural confirmation of the impurity. nih.gov

Table 1: Mass Spectrometry Data for Gatifloxacin

Parameter Description Source
Molecular Formula C₁₉H₂₂FN₃O₄ nih.gov
Ionization Mode Electrospray Ionization (ESI), Positive and Negative nih.govnih.gov
Analysis Mode Multiple Reaction Monitoring (MRM) nih.gov

| Application | Quantitation in human plasma, impurity identification | nih.govnih.gov |

Immunoanalytical Techniques

Immunoanalytical methods leverage the specific binding between an antibody and an antigen for detection and quantification. mdpi.com These techniques, known for their high sensitivity and specificity, have been developed for monitoring Gatifloxacin in various matrices. mdpi.comnih.gov

Enzyme-Linked Immunosorbent Assay (ELISA) for Detection

The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used plate-based assay for detecting and quantifying substances such as proteins, hormones, and chemicals. nih.govmarinbio.com For Gatifloxacin, a competitive indirect ELISA (cELISA) has been developed for its detection in food products like milk. nih.gov This assay involves a competition between the Gatifloxacin in the sample and a Gatifloxacin-protein conjugate for binding to a limited amount of anti-Gatifloxacin antibody. nih.gov The signal produced is inversely proportional to the concentration of Gatifloxacin in the sample.

A study detailing the development of a cELISA for Gatifloxacin reported high sensitivity and specificity. The polyclonal antibody generated showed minimal cross-reaction with other common fluoroquinolones, demonstrating the assay's excellent specificity. nih.gov

Table 2: Performance Characteristics of a cELISA for Gatifloxacin Detection in Milk

Parameter Value Source
IC₅₀ Value 2.6 ppb nih.gov
Limit of Detection (LOD) 0.05 ppb nih.gov
Cross-Reactivity (Lomefloxacin) 3.0% nih.gov
Recovery Rates in Spiked Milk 86-106% nih.gov
Intra-assay Coefficient of Variation <14.3% nih.gov

| Inter-assay Coefficient of Variation | <19.6% | nih.gov |

Lateral Flow Immunoassay (LFIA) for Ultrasensitive Detection

The Lateral Flow Immunoassay (LFIA) is a paper-based platform for the rapid and on-site detection of analytes. mdpi.comfrontiersin.org Its advantages include ease of use, low cost, and a short analysis time, typically between 10 to 20 minutes. mdpi.com An indirect competitive format of LFIA has been developed for the ultrasensitive immunochromatographic detection of Gatifloxacin, which can be a contaminant in food products. mdpi.comnih.gov This format utilizes Gatifloxacin-specific monoclonal antibodies and labeled anti-species antibodies. mdpi.comnih.gov

Application of Signal-Enhancing Labels (e.g., Au@Ag Nanoparticles) in LFIA

To enhance the sensitivity of LFIA, various signal amplification strategies are employed. mdpi.comnih.gov One effective approach is the use of novel labels with catalytic properties. mdpi.com For Gatifloxacin detection, bimetallic core-shell gold-silver nanoparticles (Au@Ag NPs) have been synthesized and used as a signal-enhancing label. mdpi.comnih.govresearchgate.net

These Au@Ag NPs possess peroxidase-mimic properties, which allow for the catalytic enhancement of the signal on the test strips, thereby increasing the assay's sensitivity. mdpi.comnih.govresearchgate.net The signal amplification mechanism involves the oxidative etching of the Au@Ag NPs by hydrogen peroxide. This process forms gold nanoparticles and silver ions (Ag⁺), which then catalyze the oxidation of a peroxidase substrate, leading to a stronger, more easily detectable signal. mdpi.comnih.gov This "chemical enhancement" significantly lowers the limit of detection. mdpi.comnih.govresearchgate.net

Table 3: Performance of an Enhanced LFIA for Gatifloxacin Using Au@Ag NP Labels

Parameter Value Source
Instrumental Limit of Detection (LOD) 0.8 pg/mL mdpi.comnih.govresearchgate.net
Cutoff Value 20 pg/mL mdpi.comnih.govresearchgate.net
Assay Time 21 minutes mdpi.comnih.govresearchgate.net

| Recovery from Meat Samples | 78.1–114.8% | mdpi.comnih.govresearchgate.net |

Microbiological Assays for Potency and Susceptibility Testing

Microbiological assays are fundamental for determining the potency of Gatifloxacin and for testing the susceptibility of bacterial strains to the antibiotic. nih.gov These methods measure the ability of the antibiotic to inhibit microbial growth in vitro. microxpress.in

One common method is the agar diffusion bioassay. A simple and sensitive agar diffusion method has been developed for Gatifloxacin using Bacillus subtilis ATCC 9372 as the test organism. nih.gov In this assay, the size of the inhibition zone around a disk or well containing the antibiotic is proportional to the concentration of the antibiotic. This method was shown to be linear, precise, and accurate for quantifying Gatifloxacin in pharmaceutical formulations. nih.gov

For susceptibility testing, broth microdilution and disk diffusion methods are standard. nih.gov These tests determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. researchgate.net Interpretive criteria, or MIC breakpoints, are established to categorize strains as susceptible, intermediate, or resistant to Gatifloxacin. nih.gov A multi-laboratory study established quality control ranges for testing Gatifloxacin against standard bacterial strains, ensuring the reliability of susceptibility testing in clinical laboratories. nih.gov

Table 4: Quality Control Ranges for Gatifloxacin Susceptibility Testing

Organism (ATCC Strain) MIC Range (μg/mL) Zone Diameter Range (mm) Source
Escherichia coli (25922) 0.008-0.03 31-37 nih.gov
Staphylococcus aureus (29213) 0.03-0.12 - nih.gov
Staphylococcus aureus (25923) - 27-33 nih.gov
Enterococcus faecalis (29212) 0.12-1 - nih.gov

Table 5: Compound Names Mentioned in the Article

Compound Name
Gatifloxacin
Lomefloxacin
Gold-Silver Nanoparticles (Au@Ag NPs)
Hydrogen Peroxide

Electrochemical Biosensing Methods

Electrochemical biosensing methods offer a promising avenue for the detection of gatifloxacin, providing advantages such as high sensitivity, simplicity, and cost-effectiveness. nih.govmdpi.com These analytical tools function by converting the biological recognition of gatifloxacin into a measurable electrical signal. mdpi.commdpi.com Various types of electrochemical sensors have been developed for this purpose, employing different materials and recognition elements.

One notable approach is the development of an electrochemical immunoassay. nih.gov In one such system, an indirect competitive immunoassay was established where gatifloxacin from a sample competes with a coating antigen for limited binding sites on an anti-gatifloxacin antibody. nih.gov The signal is generated using a horseradish peroxidase (HRP) enzyme label and detected on a carbon fiber working electrode with hydrogen peroxide as the substrate and hydroquinone as an electrochemical mediator. nih.gov This method has been successfully applied to detect gatifloxacin residues in samples like swine urine. nih.gov

Another strategy involves modifying electrode surfaces with nanocomposites to enhance detection sensitivity and catalytic activity. For instance, a glassy carbon electrode (GCE) modified with a silver sulfide/reduced graphene oxide (Ag₂S/RGO) composite has been used as an effective electrochemical sensor for gatifloxacin. arabjchem.org The Ag₂S/RGO composite provides a large specific surface area and good conductivity, which facilitates the electrochemical oxidation of gatifloxacin and accelerates electron transfer on the electrode surface. arabjchem.org This sensor demonstrated a strong linear relationship for gatifloxacin detection across wide concentration ranges. arabjchem.org

DNA-based electrochemical sensors have also been explored. One study utilized a GCE modified with double-stranded calf thymus DNA to detect gatifloxacin through differential pulse voltammetry (DPV). nih.gov The interaction between gatifloxacin and the DNA on the electrode affects the oxidation peaks of guanine and adenine, allowing for quantification of the drug. nih.gov A similar method used a multi-walled carbon nanotube paste electrode with immobilized DNA to analyze the drug's interaction. nih.gov

Table 1: Performance of Various Electrochemical Biosensors for Gatifloxacin Detection

Sensor Type Electrode Modification Linear Range(s) Limit of Detection (LOD) Reference
Electrochemical Immunoassay Carbon Fiber Electrode Not Specified IC₅₀ value of 8.9 ng/mL nih.gov
Nanocomposite Sensor Ag₂S/RGO on Glassy Carbon Electrode 0.2 µM - 20 µM & 20 µM - 250 µM 0.0667 µM arabjchem.org
DNA-based Voltammetric Sensor Calf Thymus DNA on Glassy Carbon Electrode 0.2 µM - 1.4 µM 0.05 µM nih.gov

Synthesis, Structural Modifications, and Structure Activity Relationships Sar of Gatifloxacin Derivatives

Synthetic Pathways for Gatifloxacin and its Analogues

The synthesis of gatifloxacin typically involves a multi-step process starting from a substituted benzoic acid derivative. One reported pathway begins with 3,4,5,6-tetrafluoro-N-methylphthalimide, which undergoes hydrolysis, decarboxylation, and methylation to yield 2,4,5-trifluoro-3-methoxybenzoyl chloride. This intermediate is then coupled with N,N-ethyl dimethylaminoacrylate, followed by replacement with cyclopropylamine (B47189) and subsequent cyclization to produce the gatifloxacin cyclic ester. patsnap.com

Another approach involves treating 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester with boron trifluoride diethyl etherate to form a borondifluoride chelate. Condensation of this chelate with 2-methylpiperazine (B152721) yields the gatifloxacin borondifluoride chelate, which is then hydrolyzed to obtain gatifloxacin. nih.gov An improved synthesis process involves the reaction of 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinoline carboxylic acid with 2-methylpiperazine in a dipolar aprotic solvent like DMSO under an inert atmosphere at elevated temperatures (40-70°C). google.comgoogle.com The reaction mixture is then cooled, and gatifloxacin is isolated. google.comgoogle.com

Analogues of gatifloxacin can be synthesized by modifying the substituents on the core quinolone structure, particularly at positions C-7 and C-8. unifei.edu.brrsc.org

Design and Synthesis of Novel Gatifloxacin Derivatives (e.g., N-Piperazinyl Derivatives)

The piperazinyl group at the C-7 position of the fluoroquinolone core is a key site for structural modification to influence potency, spectrum, and safety. actascientific.comlookchem.combrieflands.com Novel gatifloxacin derivatives have been designed and synthesized by introducing various substituents onto the N-4 nitrogen of the piperazine (B1678402) ring. globalresearchonline.netresearchgate.net

For instance, a series of N-4 piperazinyl derivatives of gatifloxacin have been synthesized by coupling gatifloxacin with different sulfonamide derivatives using a chloroacetyl chloride linker. researchgate.net Another strategy involves the synthesis of gatifloxacin analogues containing a nitroaryl-1,3,4-thiadiazole moiety attached to the piperazine ring at the C-7 position. nih.gov Mannich bases of gatifloxacin have also been synthesized by reacting gatifloxacin with formaldehyde (B43269) and isatin (B1672199) derivatives. nih.gov

The synthesis of C-3 substituted gatifloxacin derivatives has also been explored, using gatifloxacin as a starting material and employing reactions like cyclization followed by diazotization and coupling with tertiary amines. ijpsr.comijpsr.com

Systematic Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies of gatifloxacin and its derivatives aim to understand how specific structural features correlate with their biological activities, particularly their potency against bacterial enzymes and their antimicrobial profiles. actascientific.comfrontiersin.org

Gatifloxacin exerts its antibacterial effect by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. drugbank.compatsnap.comontosight.ainih.govasianjpr.com These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. drugbank.compatsnap.comontosight.aiasianjpr.com SAR studies have focused on how modifications to the gatifloxacin structure affect its inhibitory activity against these targets. drugbank.comCurrent time information in Bangalore, IN.

Modifications, particularly at the C-7 and C-8 positions, have been shown to influence the affinity and inhibitory potency against bacterial topoisomerases. crstoday.comasm.org For example, the presence of the 8-methoxy group in gatifloxacin enhances its activity against both DNA gyrase and topoisomerase IV. researchgate.netnih.gov

The C-8 methoxy (B1213986) group is a notable structural feature of gatifloxacin that significantly impacts its antimicrobial profile and helps in combating resistance. patsnap.compatsnap.comrsc.orgcrstoday.comasm.orgresearchgate.netnih.govasm.org This substituent contributes to enhanced activity against DNA gyrase and topoisomerase IV. asm.orgresearchgate.netnih.gov

Studies have shown that the C-8 methoxy group can reduce the potential for the development of bacterial resistance. researchgate.netnih.gov It improves the activity against resistant gyrase and wild-type topoisomerase IV. asm.org The presence of the 8-methoxy group is hypothesized to increase the level of target inhibition, especially against DNA gyrase, making it nearly equal to that for topoisomerase IV inhibition, which contributes to potent antibacterial activity and a lower level of resistance selectivity in certain bacteria like Streptococcus pneumoniae. nih.gov Evidence suggests that compounds with the C-8 methoxy group can kill bacterial cells that are not multiplying, further reducing the selection of resistant mutants. crstoday.com

Gatifloxacin is known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. drugbank.comontosight.aipatsnap.comasianjpr.comnih.gov This broad activity is primarily attributed to its dual targeting of bacterial DNA gyrase and topoisomerase IV. drugbank.compatsnap.comontosight.aiasianjpr.comnih.gov

Development of Novel Gatifloxacin Derivatives with Modified or Expanded Activities

Research continues into developing novel gatifloxacin derivatives with improved or expanded activities. This includes efforts to overcome existing resistance mechanisms, enhance potency against specific pathogens, or even explore new therapeutic applications beyond antibacterial effects. researchgate.netasianpubs.orgijpsr.comijpsr.combiotech-asia.orgx-mol.netkaznu.kznih.govjbiochemtech.com

Modifications at the C-7 piperazinyl ring, such as the introduction of bulky groups or different heterocyclic systems, are common strategies to reduce efflux from bacterial cells and combat resistance. researchgate.netasianpubs.orgbrieflands.com Novel C-3 substituted derivatives have also been synthesized and evaluated for antimicrobial activity. ijpsr.comijpsr.com

Beyond antibacterial activity, gatifloxacin derivatives are being investigated for other potential therapeutic uses. For example, some gatifloxacin derivatives have shown promising anti-inflammatory activity through modifications at the carboxylic group. nih.gov Novel gatifloxacin 3-carboxamide derivatives have been explored as potential anti-tumor agents, acting as DNA topoisomerase II inhibitors. x-mol.net Furthermore, in silico studies suggest that certain gatifloxacin derivatives may have potential as antidepressant agents by binding to targets like human pancreatic alpha-amylase, which is being investigated to mitigate dysglycemic side effects associated with the parent drug. biotech-asia.orgkaznu.kz

Data from studies on novel gatifloxacin derivatives highlights the potential for creating compounds with enhanced or altered biological profiles. For instance, a study on N-4 piperazinyl derivatives showed varying antibacterial activity against Staphylococcus aureus and Escherichia coli compared to gatifloxacin and ciprofloxacin (B1669076). globalresearchonline.netresearchgate.net Another study on novel gatifloxacin derivatives reported compounds with potent antibacterial activity against Staphylococcus aureus (including MRSA) and Staphylococcus epidermidis (including MRSE), with some derivatives showing superior activity against Pseudomonas aeruginosa compared to gatifloxacin and levofloxacin. lookchem.comnih.gov

Here is an example of how data from research findings could be presented in a table format:

Table 1: In Vitro Antibacterial Activity of Selected Gatifloxacin Derivatives

CompoundStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)NotesSource
Gatifloxacin0.063 asm.org-Reference compound asm.org
AM-11210.125 asm.org-C-8-H, C-3'-methyl analogue asm.org
AM-11470.063 asm.org-C-8-methoxy, C-3'-H analogue asm.org
Compound 8 lookchem.comnih.gov0.06-4 lookchem.comnih.gov0.06-4 lookchem.comnih.govNovel derivative with broad activity lookchem.comnih.gov
Compound 14 lookchem.comnih.gov0.06-4 lookchem.comnih.gov0.06-4 lookchem.comnih.govNovel derivative with broad activity lookchem.comnih.gov
Compound 20 lookchem.comnih.gov0.06-4 lookchem.comnih.gov0.06-4 lookchem.comnih.govPotent against P. aeruginosa lookchem.comnih.gov
Compound O5 globalresearchonline.netresearchgate.netGood activity globalresearchonline.netresearchgate.net-N-4 Piperazinyl derivative globalresearchonline.netresearchgate.net
Compound O6 globalresearchonline.netresearchgate.net-Good activity globalresearchonline.netresearchgate.netN-4 Piperazinyl derivative globalresearchonline.netresearchgate.net

Note: MIC values may vary depending on the specific bacterial strain and testing methodology used in different studies.

This table illustrates how different structural modifications can lead to variations in antibacterial potency against specific bacterial strains. The development of novel derivatives continues to be a crucial strategy in the ongoing effort to combat bacterial infections and address emerging resistance.

Derivatives with Enhanced Binding Affinities to Target Receptors

Gatifloxacin's primary antibacterial mechanism involves inhibiting bacterial DNA gyrase and topoisomerase IV. nih.govdrugbank.com These enzymes are crucial for maintaining the topological state of bacterial DNA. mdpi.com DNA gyrase is the primary target in many Gram-negative bacteria, while topoisomerase IV is often the preferential target in Gram-positive bacteria like Staphylococcus aureus. mdpi.com

Research has explored the synthesis of gatifloxacin derivatives with modified structures to potentially enhance their binding affinities to these bacterial type II topoisomerases. Modifications, particularly at the C-7 piperazine ring, have been investigated with the aim of improving antibacterial activity, including against resistant strains. actascientific.comglobalresearchonline.net

Molecular docking studies have been employed to predict the binding modes and affinities of gatifloxacin derivatives to target enzymes like topoisomerase II (DNA gyrase) and topoisomerase IV. globalresearchonline.netresearchgate.net For instance, studies involving N-4 piperazinyl derivatives of gatifloxacin have utilized docking simulations with S. aureus topoisomerase-II (DNA gyrase) and E. coli topoisomerase-IV to assess binding affinities. globalresearchonline.net Some synthesized derivatives have shown good binding affinity and interaction with these enzymes, in some cases exceeding that of the parent compound. globalresearchonline.net

Specific structural alterations at the C-7 position have demonstrated improved antibacterial activity, which correlates with enhanced binding to the bacterial topoisomerases. actascientific.comglobalresearchonline.net For example, the addition of a 3,4-dimethylbenzenamine group at the 7th position of the piperazinyl ring in one study resulted in excellent antibacterial activity and improved binding affinity compared to gatifloxacin and ciprofloxacin. globalresearchonline.net

While the provided search results highlight the use of docking studies to predict enhanced binding, they primarily focus on the correlation with antibacterial activity. Detailed data tables specifically showcasing enhanced binding affinities (e.g., Ki or IC50 values for enzyme inhibition) of various gatifloxacin derivatives to isolated bacterial DNA gyrase or topoisomerase IV were not extensively detailed in the search snippets beyond the context of predicting antibacterial efficacy. However, the principle of modifying the C-7 position to influence interaction with these targets is evident. actascientific.comglobalresearchonline.net

Exploration of Gatifloxacin Derivatives for Non-Antimicrobial Research Applications (e.g., Antidepressant Potential via Serotonin (B10506) Reuptake Inhibition)

Beyond their well-established antibacterial properties, fluoroquinolones and their derivatives have been explored for potential non-antimicrobial activities. oup.com This includes investigations into immunomodulatory effects and, more recently, potential neurological applications. nih.govoup.com

One area of emerging research involves exploring gatifloxacin derivatives for their potential as antidepressant agents, specifically through the mechanism of serotonin reuptake inhibition. biotech-asia.orgresearchgate.netresearchgate.netdntb.gov.ua Depression is a significant mental health disorder linked to low levels of serotonin in the brain. researchgate.netresearchgate.net Selective serotonin reuptake inhibitors (SSRIs) work by blocking the reuptake of serotonin at the presynaptic membrane, increasing its availability in the synapse to bind to postsynaptic receptors, thereby exerting antidepressant effects. biotech-asia.orgresearchgate.net

In silico molecular docking studies have been conducted to evaluate the potential antidepressant activity of gatifloxacin derivatives by assessing their binding affinity to proteins involved in serotonin reuptake, such as the serotonin transporter (SERT), often represented by PDB ID 8FSB in docking studies. biotech-asia.orgresearchgate.netresearchgate.netdntb.gov.ua

A study investigating several gatifloxacin derivatives (labeled Gati I to Gati VI) using molecular docking revealed promising binding affinities to the protein 8FSB, a target associated with serotonin reuptake inhibition. biotech-asia.orgresearchgate.netresearchgate.netdntb.gov.ua The results indicated that these derivatives generally exhibited higher binding affinities compared to gatifloxacin itself. biotech-asia.orgresearchgate.netresearchgate.netdntb.gov.ua

The binding energies observed in this study were:

CompoundBinding Affinity (kcal/mol)
Gatifloxacin-6.9
Gati I-11.4
Gati II-11.1
Gati III-8.2
Gati IV-7.9
Gati V-9.5
Gati VI-9.7

These docking scores suggest favorable interactions between the gatifloxacin derivatives and the target protein, potentially indicating an inhibitory effect on serotonin reuptake. biotech-asia.orgresearchgate.netresearchgate.netdntb.gov.ua Specifically, derivatives Gati I and Gati II showed the strongest predicted binding affinities. biotech-asia.orgresearchgate.net

These findings from in silico studies suggest that gatifloxacin derivatives could serve as potential candidates for antidepressant drug discovery, warranting further in vitro and in vivo investigations to validate these predicted activities. biotech-asia.orgresearchgate.netresearchgate.netdntb.gov.ua This exploration into non-antimicrobial applications highlights the potential for structural modifications of existing drug scaffolds to yield compounds with entirely different therapeutic uses. oup.combiotech-asia.orgresearchgate.net

Advanced Delivery Systems Research for Gatifloxacin Non Human Clinical Focus

Nanoparticle-Based Formulations

Nanoparticles offer a versatile platform for drug delivery, capable of improving the physicochemical properties of drugs like gatifloxacin. Their submicron size can facilitate increased penetration and retention in targeted tissues.

Solid Lipid Nanoparticles (SLNs) are colloidal carriers made from physiological lipids, making them a biocompatible option for drug delivery. nih.gov Research has focused on developing gatifloxacin-loaded SLNs for topical ocular use to prolong drug residence time and enhance bioavailability. nih.govnih.gov

One area of investigation involves the use of different lipid matrices to optimize SLN characteristics. Studies have compared SLNs prepared with stearic acid alone versus those made with a mixture of stearic acid and Compritol® 888 ATO. tandfonline.com The mixed lipid matrix was found to produce SLNs with lower crystallinity, smaller particle sizes, and higher drug entrapment efficiency. tandfonline.com These characteristics are considered advantageous for developing a stable nanosuspension suitable for ocular delivery. tandfonline.com Ex vivo studies using excised goat corneas have demonstrated that these SLN formulations show promising corneal permeation without causing significant effects on corneal hydration levels. researchgate.net Further non-human in vivo studies in rabbits revealed that a positively charged SLN formulation increased the relative bioavailability of gatifloxacin by 3.37-fold in the aqueous humor compared to a conventional commercial eye drop solution. nih.gov

Table 1: Comparison of Gatifloxacin-Loaded SLN Formulations
Formulation IDLipid MatrixKey Finding
SLN-AStearic AcidServes as a baseline for comparison.
SLN-BStearic Acid and Compritol® 888 ATOProduced SLNs with lower crystallinity, smaller particle size, and higher drug entrapment compared to SLN-A. tandfonline.com
SLN-C (Positively Charged)Not specifiedShowed a 3.37-fold increase in relative bioavailability in rabbit aqueous humor compared to commercial eye drops. nih.gov

Nanostructured Lipid Carriers (NLCs) represent a second generation of lipid nanoparticles, developed to overcome some limitations of SLNs, such as potential drug expulsion during storage. nih.govmdpi.com NLCs incorporate a blend of solid and liquid lipids, creating a less-ordered lipid core that enhances drug loading and stability. mdpi.comresearchgate.net

In the context of gatifloxacin delivery, NLCs have been formulated using lipids like Precirol® ATO 5 (a solid lipid) and oleic acid (a liquid lipid). mdpi.com These formulations have demonstrated excellent physical and chemical stability over extended periods. For example, a lead NLC formulation (F2) showed minimal changes in particle size, polydispersity index (PDI), zeta potential (ZP), and entrapment efficiency (EE) when stored for three months at various temperatures. mdpi.com This stability is crucial for the development of a reliable pharmaceutical product. Ex vivo transcorneal permeation studies using rabbit corneas, which are structurally similar to human corneas, showed that the gatifloxacin-NLC formulation significantly improved drug permeation compared to commercial ophthalmic solutions. mdpi.com

Table 2: Stability Profile of Lead Gatifloxacin-NLC Formulation (F2) Over 90 Days
Storage ConditionParameterDay 0Day 90
4°CParticle Size (nm)189.2 ± 3.5191.5 ± 2.9
PDI0.24 ± 0.040.26 ± 0.03
ZP (mV)-33.1 ± 1.8-32.8 ± 2.1
EE (%)97.5 ± 1.897.2 ± 1.5
25°CParticle Size (nm)189.2 ± 3.5193.8 ± 3.1
PDI0.24 ± 0.040.28 ± 0.05
ZP (mV)-33.1 ± 1.8-31.9 ± 1.9
EE (%)97.5 ± 1.897.1 ± 1.1
40°CParticle Size (nm)189.2 ± 3.5195.1 ± 3.8
PDI0.24 ± 0.040.31 ± 0.06
ZP (mV)-33.1 ± 1.8-30.5 ± 2.4
EE (%)97.5 ± 1.897.0 ± 1.3

Data adapted from a 2023 study on gatifloxacin loaded nano lipid carriers. mdpi.com

Spherical silica (B1680970) nanoparticles have been explored as a potential carrier for the sustained release of gatifloxacin. frontiersin.orgnih.gov Studies have shown that gatifloxacin can be loaded onto these nanocarriers through physical interaction, with no new chemical bond formation observed. nih.gov The drug loading and encapsulation efficiency can be optimized by adjusting the concentration of the nano-silica during the loading process. researchgate.net

This delivery system has been shown to improve the release rate of gatifloxacin and significantly enhance its antibacterial activity. frontiersin.org In studies against Escherichia coli, the silica nanocarrier system improved the antibacterial performance of gatifloxacin by 2.1 times compared to the pure drug. nih.govresearchgate.net The proposed mechanism for this enhanced activity involves the synergy between the physicochemical effects of the nanoparticles and the production of reactive oxygen species (ROS), which leads to bacterial cell membrane and DNA damage. frontiersin.orgnih.gov

Table 3: Performance of Gatifloxacin-Loaded Spherical Silica Nanoparticles (GAT-SiO₂ NPs)
ParameterResult
Drug Loading (at 2 mg silica)45% nih.gov
Encapsulation Rate (at 2 mg silica)40.5% nih.gov
Improvement in Antibacterial Performance (vs. pure gatifloxacin against E. coli)2.1 times nih.govresearchgate.net
Binding MechanismPhysical Interaction frontiersin.org

Cubosomal nanoparticles, which are formed from specific amphiphilic lipids like glyceryl monooleate (GMO) in water, have also been investigated as a delivery system to enhance the corneal permeation of gatifloxacin. nih.gov These nanoparticles possess a unique, bicontinuous cubic liquid crystalline structure.

A study preparing gatifloxacin-loaded cubosomes stabilized with Poloxamer 407 resulted in nanoparticles with a size of approximately 197 nm and an entrapment efficiency of about 52.8%. nih.govdntb.gov.ua Ex vivo corneal permeation tests showed that the cubosomal dispersion increased gatifloxacin permeation by approximately 1.3-fold compared to a standard gatifloxacin aqueous dispersion. nih.gov Critically, this formulation demonstrated enhanced antibacterial efficacy. The minimum inhibitory concentration (MIC) value for the gatifloxacin cubosomal particles against a clinical isolate of methicillin-resistant Staphylococcus aureus (MRSA) was reduced fourfold compared to the drug alone. nih.govdntb.gov.ua In vivo studies in MRSA-infected rats confirmed the enhanced corneal penetration, showing a significant decrease in corneal opacity. nih.gov

Polymer-Based Delivery Systems (e.g., dendrimeric polyguanidilyated translocation systems)

Polymer-based systems, particularly novel nanostructures like dendrimers, are being studied to improve drug solubility and transport across biological barriers. nih.govarvojournals.org Dendrimeric polyguanidilyated translocators (DPTs) are nanosized, highly branched polymers that have shown potential as ophthalmic delivery vehicles for gatifloxacin. arvojournals.org

An optimized DPT formulation was found to increase the solubility of gatifloxacin by fourfold. nih.gov This system forms stable, nanosized complexes (approximately 346 nm) with gatifloxacin through a combination of ionic bonds, hydrogen bonds, and hydrophobic interactions. arvojournals.org The DPT system demonstrated the ability to rapidly enter human corneal epithelial cells and increased the transport of gatifloxacin by 40% across isolated bovine sclera-choroid-RPE over six hours. nih.gov In vivo studies in New Zealand White rabbits highlighted the system's effectiveness, where a single dose resulted in significantly higher drug concentrations in ocular tissues compared to gatifloxacin alone. nih.gov

Table 4: In Vitro and In Vivo Performance of DPT-Gatifloxacin Formulation
ParameterFinding
Solubility Enhancement4-fold increase nih.govarvojournals.org
Complex Particle Size346 nm arvojournals.org
Increased Transport (across bovine SCRPE in 6 hrs)40% nih.gov
Area Under the Curve (AUC) in Conjunctiva (in vivo, rabbit)~13-fold higher than gatifloxacin alone nih.gov
Area Under the Curve (AUC) in Cornea (in vivo, rabbit)~2-fold higher than gatifloxacin alone nih.gov

Development of Sustained-Release Formulations (e.g., Sodium Alginate and Carboxymethyl Cellulose (B213188) Combinations)

The development of sustained-release formulations is critical for reducing application frequency and improving patient compliance. For ocular delivery, in situ gelling systems that are liquid upon instillation and form a gel in the eye's cul-de-sac are of great interest.

A mucoadhesive system for gatifloxacin has been successfully formulated using a combination of sodium alginate with sodium carboxymethyl cellulose. nih.gov These formulations are designed to provide sustained release of the drug over an extended period. In vitro studies have shown that these systems can release the drug over a 12-hour period. The release of the drug is influenced by the concentration of the polymers; an increase in the concentration of sodium carboxymethyl cellulose can increase the gel strength, thereby modulating the drug release profile. nih.gov Such systems are considered a viable alternative to conventional eye drops because their mucoadhesive properties and ability to sustain release can enhance bioavailability by increasing the drug's residence time on the eye's surface. nih.gov

Mechanisms of Enhanced Permeation and Controlled Release Profiles in Advanced Delivery Systems

Advanced delivery systems for gatifloxacin are engineered to overcome physiological barriers, particularly in ocular applications, to enhance drug permeation and provide controlled, sustained release. nih.govnih.gov The primary mechanisms involve the use of nanocarriers, mucoadhesive polymers, and stimuli-responsive materials that interact with biological tissues to prolong residence time and facilitate drug transport. nih.govyoutube.com Research in non-human models focuses on elucidating how the physicochemical properties of these systems dictate their performance.

The core strategies for enhancing permeation revolve around increasing the contact time of the formulation with the target tissue and improving the drug's ability to cross cellular membranes. youtube.com For ocular delivery, this means overcoming the tear film, the corneal epithelium's tight junctions, and nasolacrimal drainage. youtube.com Controlled release profiles are achieved by encapsulating the drug within a matrix from which it is released over an extended period through diffusion, polymer erosion, or in response to specific triggers. nih.govpreprints.org

Nanoparticle-Based Systems

Polymeric and lipid-based nanoparticles are extensively studied for gatifloxacin delivery due to their ability to improve bioavailability. nih.govresearchgate.netnih.gov Their sub-micron size allows for better penetration across biological barriers. nih.govtechconnect.org

Enhanced Permeation: The small size of nanoparticles (typically under 1000 nm) increases the surface area for drug absorption. techconnect.org Cationic (positively charged) nanoparticles, often formulated with polymers like chitosan (B1678972) or Eudragit, exhibit enhanced corneal permeation. researchgate.nettechconnect.orgacs.org This is attributed to the electrostatic interaction with the negatively charged corneal and conjunctival surfaces, which prolongs precorneal residence time and disrupts tight junctions, allowing for paracellular drug transport. techconnect.orgijirset.com For instance, cubosomal nanoparticles loaded with gatifloxacin showed a 1.3-fold increase in ex vivo corneal permeation compared to an aqueous dispersion of the drug. nih.gov Similarly, nano-lipid carriers (NLCs) have also demonstrated significant improvement in transcorneal permeation compared to commercial ophthalmic solutions. mdpi.com The mucoadhesive properties of polymers like chitosan and hyaluronic acid, used to coat nanoparticles, further prevent rapid clearance by tear fluid. techconnect.orgacs.orgnih.gov

Controlled Release: The release of gatifloxacin from nanoparticles is a multi-faceted process governed by drug diffusion through the polymer matrix, polymer degradation or erosion, and swelling of the carrier. nih.gov In systems using non-biodegradable polymers like Eudragit RS/RL, release is primarily diffusion-controlled. researchgate.netacs.org The ratio of these polymers can be adjusted to modulate the release rate. acs.org For biodegradable polymers like Poly(lactic-co-glycolic acid) (PLGA), drug release occurs through both diffusion and polymer erosion. techconnect.org Studies on gatifloxacin-loaded PLGA nanoparticles showed a prolonged release profile, with a t50% (time for 50% drug release) of 13.20 hours, followed by a sustained release phase extending up to 48 hours. techconnect.org The release kinetics often follow specific mathematical models; for example, gatifloxacin release from certain Eudragit-based nanoparticles followed a Fickian diffusion mechanism. acs.orgnih.gov

Interactive Table: Characteristics of Gatifloxacin Nanoparticle Systems

Delivery System Core Polymer(s) / Lipid(s) Average Particle Size (nm) Zeta Potential (mV) Drug Entrapment Efficiency (%) Key Findings on Release/Permeation
Cationic Polymeric Nanoparticles Eudragit® RL/RS 50:50 mixture 68 - 410 Positive 46% Prolonged release rate and antimicrobial effect. researchgate.netnih.gov
Chitosan-Coated PLGA Nanoparticles PLGA, Chitosan 318 - 556 +21 to +36 Not Specified Prolonged and controlled delivery; t50% of 13.20 h. techconnect.org
Cubosomal Nanoparticles Glyceryl monooleate (GMO), Poloxamer 407 (P407) 197.46 Not Specified 52.8% 1.3-fold increase in ex vivo corneal permeation. nih.gov
Nano Lipid Carriers (NLCs) Precirol® ATO 5, Oleic acid Not Specified > ±30 > 70.9% Extended release over 12 hours; enhanced transcorneal permeation. mdpi.com
Mucoadhesive Nanoparticles Eudragit RS 100/RL 100, Hyaluronic acid 315.2 - 973.65 Not Specified Varies with drug:polymer ratio Showed anomalous (non-Fickian) or Fickian diffusion release. acs.orgnih.gov

Microsphere and Hydrogel Systems

Microspheres and hydrogels offer alternative platforms for achieving controlled gatifloxacin release, primarily for oral and topical applications, respectively. nih.govscholarsresearchlibrary.com

Enhanced Permeation and Mucoadhesion: Hydrogel systems, often formulated with polymers like sodium alginate and sodium carboxymethyl cellulose (NaCMC), are designed for ocular delivery. nih.gov Their mechanism of action relies on mucoadhesion, where the polymers bind to the mucin layer of the eye, significantly increasing drug residence time. nih.gov An increase in the concentration of these polymers enhances the mucoadhesive force. nih.gov These formulations exhibit pseudoplastic behavior, meaning they have high viscosity under low shear conditions (between blinks) and lower viscosity during blinking, which improves comfort and retention. nih.gov

Controlled Release: In microsphere systems, such as those made from sodium alginate using an ionotropic gelation method, gatifloxacin is entrapped within a cross-linked polymer matrix. scholarsresearchlibrary.comresearchgate.net The release is predominantly controlled by the diffusion of the drug through this matrix. scholarsresearchlibrary.comresearchgate.net In vitro studies of gatifloxacin-loaded sodium alginate microspheres demonstrated a controlled release of 95.21% over 12 hours. scholarsresearchlibrary.com The release kinetics from these microspheres were best described by the Higuchi model, which indicates a diffusion-controlled mechanism. scholarsresearchlibrary.comresearchgate.net Similarly, hydrogel systems provide sustained release over extended periods; a mucoadhesive system of sodium alginate and NaCMC sustained gatifloxacin release for over 12 hours in vitro. nih.gov Electrospun nanofibers composed of sodium alginate and polyvinyl alcohol (PVA) also showed a controlled release profile, releasing about 90% of the drug within 6 hours, followed by a sustained phase up to 24 hours. nih.gov

Interactive Table: Research Findings on Gatifloxacin Microsphere and Hydrogel Systems

Delivery System Core Polymer(s) Formulation Method Release Duration Release Mechanism/Model Key Findings
Sodium Alginate Microspheres Sodium Alginate, Calcium Chloride Ionotropic Gelation 12 hours Diffusion-controlled (Higuchi model) Achieved 95.21% drug release in a controlled manner. scholarsresearchlibrary.comresearchgate.net
Mucoadhesive Ocular System Sodium Alginate, Sodium Carboxymethyl Cellulose Not Specified 12 hours Influenced by polymer concentration Increased polymer concentration enhanced mucoadhesive force and sustained release. nih.gov

Broader Research Applications and Future Directions for Gatifloxacin

Gatifloxacin as a Research Probe in Bacterial Pathogenesis and Genetics

Gatifloxacin's well-defined mechanism of action, targeting bacterial DNA gyrase and topoisomerase IV, makes it a valuable tool for investigating bacterial pathogenesis and genetics. wikipedia.orgpatsnap.commims.com Studies utilizing gatifloxacin can help elucidate the roles of these specific enzymes in bacterial survival, growth, and virulence. By observing the effects of gatifloxacin on bacterial strains with modified topoisomerase genes or altered regulatory pathways, researchers can gain insights into the genetic basis of bacterial processes and the mechanisms of resistance development. For instance, research on the mechanisms and frequency of resistance to gatifloxacin in Staphylococcus aureus has identified novel mutations in topoisomerase IV and gyrase genes that contribute to resistance, highlighting the utility of gatifloxacin in genetic studies of resistance. nih.gov Furthermore, gatifloxacin can be used to study the impact of inhibiting these enzymes on bacterial behavior, such as biofilm formation, which is a key aspect of pathogenesis for many bacteria. frontiersin.orgnih.gov

Role in Combating Antibiotic Resistance in Non-Human Biological Systems (e.g., Agricultural Pest Management)

The issue of antibiotic resistance extends beyond human health and is a significant concern in non-human biological systems, including agriculture. mdpi.comfao.org The use of antimicrobials in livestock and crop production can contribute to the emergence and spread of resistant bacteria in the environment and food chain. mdpi.comnih.gov Research has explored the potential of gatifloxacin hydrochloride as an antibacterial agent against phytopathogenic bacteria, which cause diseases in plants. frontiersin.orgnih.gov Studies have shown that gatifloxacin hydrochloride exhibits broad-spectrum antibacterial activity against plant pathogens such as Ralstonia solanacearum and Pseudomonas syringae. frontiersin.orgnih.gov It has demonstrated efficacy in inhibiting bacterial growth and reducing biofilm formation in these plant pathogens. frontiersin.orgnih.gov While caution is necessary due to its activity against human pathogens and the need to minimize residues, these findings suggest a potential role for gatifloxacin or its derivatives in agricultural pest management as an alternative strategy to combat bacterial diseases in plants, contributing to the broader effort against antibiotic resistance in diverse environments. frontiersin.orgfao.orgnih.gov

Potential for Multi-Targeting Approaches in Antimicrobial Agent Design

The primary mechanism of gatifloxacin involves the inhibition of two critical bacterial enzymes. wikipedia.orgpatsnap.commims.com This dual-targeting approach is a key feature of its antibacterial activity and offers a foundation for the design of new antimicrobial agents with multi-targeting capabilities. Research is exploring the synthesis of novel complexes and derivatives of gatifloxacin that can target multiple bacterial pathways simultaneously, potentially overcoming resistance mechanisms that rely on alterations to a single target. nih.gov For example, novel antibacterial copper complexes based on gatifloxacin have been designed and synthesized, demonstrating potent antibacterial activity against Staphylococcus aureus. nih.gov These complexes not only suppress the activities of DNA gyrase and topoisomerase IV but also effectively inhibit biofilm formation and disrupt the integrity of the cell membrane, showcasing a multi-targeting action that can help mitigate the emergence of bacterial resistance. nih.gov This research direction highlights the potential of using gatifloxacin as a base structure for developing new multi-targeted antimicrobial agents.

Continued Exploration of Gatifloxacin Derivatives in Diverse Research Fields

The chemical structure of gatifloxacin, with its quinolone core and substituents, provides a basis for the synthesis of various derivatives with potentially altered or expanded biological activities. researchgate.net Research continues to explore gatifloxacin derivatives in diverse fields beyond traditional antibacterial applications. Studies have focused on designing and synthesizing new gatifloxacin derivatives with enhanced antibacterial activity, particularly against resistant strains. researchgate.netjbiochemtech.com Furthermore, investigations into gatifloxacin derivatives have extended to exploring their potential in other therapeutic areas. For instance, molecular docking studies have been conducted to evaluate gatifloxacin derivatives as prospective antidepressant agents, suggesting the potential for repurposing or developing novel compounds based on the gatifloxacin scaffold for non-antibacterial uses. biotech-asia.org The modification of the piperazinyl ring at position 7 of the quinolone core is a common strategy in synthesizing these derivatives. researchgate.net

Methodological Advancements in Gatifloxacin Characterization and Analysis

Accurate characterization and analysis of gatifloxacin are crucial for research and development. Methodological advancements in analytical techniques play a significant role in understanding its properties, purity, and behavior in various matrices. Techniques such as Fourier Transform Infrared (FTIR) spectroscopy, Differential Scanning Calorimetry (DSC), and Ultraviolet (UV) spectrophotometry are employed for the physicochemical characterization of gatifloxacin and its formulations. actamedicamarisiensis.roresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H-NMR, and Mass Spectrometry (MS), including Electron Ionization Mass Spectrometry (EIMS), are utilized to confirm the structure and identity of gatifloxacin and its synthesized derivatives. researchgate.netjbiochemtech.comnih.gov High-Performance Liquid Chromatography (HPLC) is also used to verify the purity of synthesized compounds. nih.gov More advanced techniques, such as Transmission Electron Microscopy (TEM) equipped with Energy-Dispersive X-ray (EDX) and Electron Energy Loss Spectroscopy (EELS) modules, are used for the characterization of nanoparticles used in gatifloxacin detection methods. mdpi.com Ultrasensitive detection methods like lateral flow immunoassay utilizing signal-enhancing labels such as Au@Ag nanoparticles are being developed for the analysis of gatifloxacin, for example, in food products. mdpi.com

Identification of Emerging Research Trajectories for Fluoroquinolones and Gatifloxacin

The ongoing challenge of antibiotic resistance necessitates the identification of new research trajectories for fluoroquinolones, including gatifloxacin. Emerging research focuses on understanding and overcoming resistance mechanisms, exploring novel formulations, and investigating new therapeutic applications. Research is actively pursuing the development of new antibacterials that target bacterial type II topoisomerases, the same enzymes inhibited by fluoroquinolones, but with potentially different binding modes or activity profiles to circumvent existing resistance. acs.org Studies are also investigating the efficacy of fluoroquinolones like gatifloxacin against difficult-to-treat infections such as multidrug-resistant tuberculosis, focusing on drug penetration into lesions and activity against bacterial populations within those lesions. nih.gov The exploration of gatifloxacin derivatives with multi-targeting capabilities represents a significant emerging trajectory aimed at combating resistance. nih.gov Furthermore, research into the use of gatifloxacin in non-human systems, such as agriculture, signifies a broadening scope of investigation for this class of antibiotics. frontiersin.orgnih.gov Methodological advancements in detection and characterization also contribute to these emerging trajectories by providing better tools for research and monitoring. researchgate.netmdpi.com

Q & A

Q. What standardized methods are used to determine the minimum inhibitory concentration (MIC) of gatifloxacin against bacterial strains?

To determine MIC values, researchers typically employ broth microdilution or agar dilution assays. For example, in studies on canine periodontopathic bacteria, MICs were quantified by serial dilution of gatifloxacin in bacterial cultures, followed by incubation and visual turbidity assessment. Statistical validation using one-way ANOVA and post-hoc tests (e.g., Tukey’s test) ensures reproducibility, with p < 0.05 indicating significance .

Q. How can the physicochemical properties of gatifloxacin be characterized for drug formulation studies?

Key methods include:

  • Melting point analysis (capillary method, 182–185°C) to confirm purity .
  • UV spectroscopy (λmax 285 nm in pH 7.4 buffer) to validate absorption profiles .
  • Fourier-transform infrared (FTIR) spectroscopy and differential scanning calorimetry (DSC) to identify functional groups and thermal stability .

Q. What in vitro models are suitable for evaluating gatifloxacin’s efficacy against intracellular pathogens?

Macrophage infection models, such as THP-1 cell lines infected with Mycobacterium tuberculosis, are used. Researchers measure bacterial survival rates post-treatment via colony-forming unit (CFU) counts or fluorescence-based assays. Dose-response curves and time-kill kinetics are analyzed to assess bactericidal activity .

Q. How should researchers design pharmacokinetic studies for gatifloxacin in animal models?

Protocols include:

  • Administering gatifloxacin orally/intravenously at therapeutic doses.
  • Collecting serial blood/tissue samples over 24–48 hours.
  • Using high-performance liquid chromatography (HPLC) or liquid chromatography–mass spectrometry (LC-MS) to quantify drug concentrations .

Q. What criteria define gatifloxacin’s in vitro bactericidal activity in time-kill assays?

A ≥3-log reduction in CFU/mL over 24 hours compared to baseline is considered bactericidal. Studies often compare gatifloxacin to control antibiotics (e.g., moxifloxacin) and use statistical models to account for variability .

Advanced Research Questions

Q. How can contradictory outcomes in gatifloxacin clinical trials (e.g., TB treatment) be systematically analyzed?

Meta-analyses or individual participant data (IPD) reviews are critical. For instance, the REMoxTB trial compared gatifloxacin-based regimens to standard therapy, with discrepancies attributed to bacterial load heterogeneity or regional resistance patterns. Researchers should stratify data by covariates like baseline CFU counts and apply mixed-effects models to resolve contradictions .

Q. What advanced spectroscopic techniques validate gatifloxacin’s structural integrity in complex matrices (e.g., biological fluids)?

Raman spectroscopy and density functional theory (DFT) simulations are used to map vibrational modes and predict spectral peaks. This approach detects drug residues in meat products by matching experimental spectra to computational models, achieving sensitivities <1 ppm .

Q. How do gatifloxacin’s stereoisomers (e.g., 8-hydroxy metabolites) influence antimicrobial activity and toxicity profiles?

Chiral HPLC separates isomers for individual testing. For example, 8-hydroxy gatifloxacin (retention time 8.3 min) shows reduced potency compared to the parent compound. Toxicity is assessed via cell viability assays (e.g., MTT), with isomer-specific effects linked to DNA gyrase binding affinities .

Q. What experimental frameworks address gatifloxacin resistance mechanisms in gram-negative bacteria?

  • Whole-genome sequencing identifies mutations in gyrA/parC genes.
  • Efflux pump inhibition assays (using phenylalanine-arginine β-naphthylamide) quantify resistance reversal.
  • Transcriptomic analysis (RNA-seq) reveals upregulated resistance genes under sub-MIC exposure .

Q. How can gatifloxacin be integrated into combination therapies to mitigate resistance emergence?

Synergy studies use checkerboard assays to calculate fractional inhibitory concentration indices (FICIs). For example, gatifloxacin + amikacin (FICI ≤0.5) shows additive effects against multidrug-resistant Pseudomonas aeruginosa. Mechanistic studies (e.g., time-lapse microscopy) further elucidate cooperative bactericidal pathways .

Methodological Notes

  • Statistical rigor : Always apply corrections for multiple comparisons (e.g., Bonferroni) in ANOVA-based analyses .
  • Spectroscopic validation : Cross-reference FTIR/DSC data with pharmacopeial standards (e.g., USP) to confirm drug purity .
  • Ethical compliance : Adhere to institutional guidelines for animal/human studies, including informed consent and sample size justification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.